molecular formula C8H7Cl3N2O2 B2936546 2-(2,4,6-Trichlorophenoxy)acetohydrazide CAS No. 190588-40-0

2-(2,4,6-Trichlorophenoxy)acetohydrazide

Cat. No.: B2936546
CAS No.: 190588-40-0
M. Wt: 269.51
InChI Key: VQKAUKMRXXSHLT-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H7Cl3N2O2 and its molecular weight is 269.51. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3N2O2/c9-4-1-5(10)8(6(11)2-4)15-3-7(14)13-12/h1-2H,3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKAUKMRXXSHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCC(=O)NN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

[1]

Executive Summary

2-(2,4,6-Trichlorophenoxy)acetohydrazide (CAS: 190588-40-0) is a critical pharmacophore intermediate in medicinal chemistry. It serves as a "pivot point" scaffold, enabling the divergent synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and various Schiff bases. Its structural core—a lipophilic 2,4,6-trichlorophenoxy moiety linked to a reactive hydrazide tail—imparts significant antimicrobial, antifungal, and anti-inflammatory potential to its derivatives.

This guide provides a comprehensive technical analysis of its chemical properties, a validated synthesis protocol, and its application in generating bioactive libraries.

Chemical Identity & Physiochemical Properties[3][4][5][6][7][8]

Core Identification Data
PropertySpecification
Chemical Name 2-(2,4,6-Trichlorophenoxy)acetohydrazide
CAS Number 190588-40-0
Molecular Formula C₈H₇Cl₃N₂O₂
Molecular Weight 269.51 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water
pKa (Predicted) ~11.5 (Hydrazide NH)
LogP (Predicted) 2.3 – 2.8 (Lipophilic due to trichlorophenyl ring)
Structural Analysis

The molecule consists of two distinct domains:

  • Lipophilic Domain: The 2,4,6-trichlorophenyl ring is electron-deficient and highly lipophilic, facilitating membrane permeability in biological systems. The chlorine atoms at the ortho positions provide steric bulk, influencing the binding conformation in enzyme active sites.

  • Reactive Domain: The acetohydrazide linker (-OCH₂CONHNH₂) acts as a nucleophile. It is chemically versatile, capable of undergoing condensation, cyclization, and acylation reactions.

Synthesis Protocol & Mechanism

The synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide is a robust two-step process starting from 2,4,6-trichlorophenol.

Step-by-Step Methodology

Step 1: Etherification (Williamson Ether Synthesis)

  • Reagents: 2,4,6-Trichlorophenol (1.0 eq), Ethyl chloroacetate (1.1 eq), Anhydrous K₂CO₃ (2.0 eq).

  • Solvent: Dry Acetone or DMF.

  • Protocol:

    • Dissolve 2,4,6-trichlorophenol in dry acetone.

    • Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.

    • Add ethyl chloroacetate dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Filter inorganic salts while hot. Evaporate solvent.[1][2]

    • Recrystallize the crude ester from ethanol.

Step 2: Hydrazinolysis

  • Reagents: Ethyl 2-(2,4,6-trichlorophenoxy)acetate (Intermediate from Step 1), Hydrazine hydrate (99%, 3.0 eq).

  • Solvent: Absolute Ethanol.

  • Protocol:

    • Dissolve the ester in absolute ethanol.

    • Add hydrazine hydrate dropwise with constant stirring.

    • Reflux the reaction mixture for 4–6 hours.

    • Cool the mixture to room temperature; the hydrazide typically precipitates as a solid.

    • Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to yield pure 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the phenol to the hydrazide.

SynthesisPathPhenol2,4,6-Trichlorophenol(Starting Material)IntermediateEthyl 2-(2,4,6-trichlorophenoxy)acetate(Ester Intermediate)Phenol->IntermediateEthyl chloroacetateK2CO3, Reflux(Nu- Substitution)Product2-(2,4,6-Trichlorophenoxy)acetohydrazide(Target Scaffold)Intermediate->ProductNH2NH2·H2OEthanol, Reflux(Nucleophilic Acyl Substitution)

Figure 1: Synthetic pathway for the production of the target hydrazide scaffold.

Spectroscopic Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

Infrared Spectroscopy (FT-IR)
  • 3300 – 3200 cm⁻¹: N-H stretching (doublet for -NH₂).

  • 1680 – 1660 cm⁻¹: C=O stretching (Amide I band).

  • 1240 – 1220 cm⁻¹: C-O-C asymmetric stretching (Ether linkage).

  • 850 – 800 cm⁻¹: C-Cl stretching (Aromatic).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 9.0 – 9.5 ppm (s, 1H): -CONH - (Amide proton, D₂O exchangeable).

  • δ 7.6 – 7.8 ppm (s, 2H): Aromatic protons of the 2,4,6-trichlorophenyl ring.[3]

  • δ 4.5 – 4.7 ppm (s, 2H): -OCH ₂-CO- (Methylene protons).

  • δ 4.2 – 4.4 ppm (br s, 2H): -NH-NH ₂ (Hydrazide protons, D₂O exchangeable).

Biological Potential & Divergent Synthesis

The hydrazide group is a "privileged structure" in drug design. It serves as a precursor for three major classes of bioactive compounds.

Divergent Synthetic Pathways
  • Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields hydrazones, often investigated for antitubercular and analgesic activity.

  • 1,3,4-Oxadiazoles: Cyclization using POCl₃ or carboxylic acids yields oxadiazoles, known for high antifungal potency.

  • 1,2,4-Triazoles: Reaction with CS₂/KOH followed by hydrazine yields triazoles, common in anti-inflammatory research.

DerivatizationHydrazide2-(2,4,6-Trichlorophenoxy)acetohydrazideSchiffBaseSchiff Bases(Hydrazones)Hydrazide->SchiffBase+ Ar-CHO(Condensation)Oxadiazole1,3,4-OxadiazolesHydrazide->Oxadiazole+ POCl3(Cyclodehydration)Triazole1,2,4-TriazolesHydrazide->Triazole+ CS2 / KOH / NH2NH2(Cyclization)Thiadiazole1,3,4-ThiadiazolesHydrazide->Thiadiazole+ Lawesson's Reagent(Thionation/Cyclization)Act1AntimicrobialSchiffBase->Act1Act2AntifungalOxadiazole->Act2Act3Anti-inflammatoryTriazole->Act3

Figure 2: Divergent synthesis pathways transforming the hydrazide core into bioactive heterocycles.

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation.[1] Wear nitrile gloves and safety goggles.

  • Storage: Store at 2-8°C, sealed, away from light and moisture. Hydrazides can oxidize over time if exposed to air.

References

  • Synthesis & Crystallography

    • Structure of 2-(4-chlorophenoxy)acetohydrazide (Analogous Protocol).
    • Source:

  • Chemical Properties & CAS Data

    • 2-(2,4,6-Trichlorophenoxy)
    • Source:

  • Biological Applications (Heterocycle Synthesis)

    • Synthesis and biological evaluation of benzofuran-hydrazone derivatives. (Demonstrates the reactivity of trichlorophenyl hydrazides).
    • Source:

  • General Synthesis of Phenoxyacetohydrazides

    • Protocol for 2-(2-Chlorophenyl)acetohydrazide (Methodological Basis).
    • Source:

Engineering Trichlorophenoxy Acetohydrazide Schiff Bases: Synthesis, Derivatization, and Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of multidrug-resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial pharmacophores. Among the most promising chemical spaces currently under investigation are the Schiff bases derived from trichlorophenoxy acetohydrazides[1][2]. This in-depth technical guide explores the rational design, synthetic methodologies, and mechanistic pathways of these compounds. By functioning as highly versatile intermediates, these Schiff bases enable the synthesis of complex heterocyclic systems—such as 4-thiazolidinones, 1,3,4-oxadiazoles, and 1,2,4-triazoles—which exhibit potent bactericidal and fungicidal properties[2][3][4].

Rational Design: The Trichlorophenoxy Pharmacophore

The architectural design of trichlorophenoxy acetohydrazide derivatives is driven by specific structure-activity relationships (SAR):

  • Lipophilic Enhancement: The incorporation of the 2,4,5-trichlorophenoxy moiety is a deliberate physicochemical choice. The high degree of halogenation significantly increases the lipophilicity (log P) of the molecule. This property is critical for penetrating the thick peptidoglycan layers of Gram-positive bacteria and the complex lipid bilayers of fungal cell membranes[2].

  • Versatile Linker: The phenoxyacetic (or phenoxypropanoic) acid backbone serves as a flexible spatial linker, allowing the molecule to adopt optimal conformations within target enzyme active sites.

  • Nucleophilic Hub: The acetohydrazide group provides a highly reactive terminal nitrogen, making it an ideal precursor for condensation with various aromatic aldehydes or ketones to yield Schiff bases (hydrazones)[2][4].

Core Synthetic Pathways: From Precursor to Heterocycle

The synthesis of these bioactive scaffolds follows a logical, step-wise progression of increasing molecular complexity.

  • Esterification and Hydrazinolysis: 2,4,5-Trichlorophenol is reacted with a chloroalkanoic acid to form an ether ester. Subsequent treatment with hydrazine hydrate—a potent nucleophile—yields the 2-(2,4,5-trichlorophenoxy)acetohydrazide[4].

  • Schiff Base Formation: The hydrazide undergoes nucleophilic addition-elimination with an aromatic carbonyl compound. Acid catalysis protonates the carbonyl oxygen, enhancing its susceptibility to nucleophilic attack by the terminal amine of the hydrazide[2].

  • Cyclocondensation: To synthesize 4-thiazolidinones, the Schiff base is reacted with thioglycolic acid. This bifunctional process involves the thiol group (-SH) attacking the imine carbon (C=N), followed by an intramolecular amidation where the carboxylic acid group reacts with the secondary amine, closing the 5-membered ring[2].

Synthesis A 2,4,5-Trichlorophenol + Chloroalkanoic Acid B Trichlorophenoxyalkyl Ester A->B Esterification C Trichlorophenoxyacetohydrazide (Hydrazinolysis) B->C Hydrazine Hydrate D Schiff Base (Hydrazone) (Condensation with Carbonyl) C->D Aldehyde / Ketone F 1,3,4-Oxadiazole Derivative (Cyclization) C->F CS2 / KOH E 4-Thiazolidinone Derivative (Cyclocondensation) D->E Thioglycolic Acid

Figure 1: Divergent synthetic pathways from 2,4,5-trichlorophenol to bioactive heterocyclic scaffolds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: Synthesis of 2-(2,4,5-trichlorophenoxy)propanehydrazide hydrazones (Schiff Bases)
  • Step 1: Reagent Preparation. Dissolve 0.01 mol of 2-(2,4,5-trichlorophenoxy)propanohydrazide in 20 mL of absolute ethanol[2].

  • Step 2: Condensation. Add 0.01 mol of the selected aromatic aldehyde or ketone. Introduce 2-3 drops of glacial acetic acid. Causality: The acid acts as a catalyst, increasing the electrophilicity of the carbonyl carbon to facilitate the nucleophilic attack by the hydrazide nitrogen.

  • Step 3: Reflux & Monitor. Reflux the mixture for 3-5 hours. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The complete disappearance of the distinct hydrazide spot confirms the reaction has reached completion.

  • Step 4: Isolation. Cool the mixture to room temperature, pour into ice-cold water, and filter the resulting precipitate. Recrystallize from ethanol to obtain the pure Schiff base[2].

Protocol B: Cyclocondensation to 4-Thiazolidinone Derivatives
  • Step 1: Reagent Preparation. Dissolve 0.005 mol of the synthesized Schiff base in 15 mL of dry 1,4-dioxane.

  • Step 2: Cyclization. Add 0.01 mol of thioglycolic acid and a catalytic amount of anhydrous zinc chloride (ZnCl₂). Causality: ZnCl₂ acts as a Lewis acid, coordinating with the imine nitrogen to lower the activation energy for the nucleophilic attack by the thiol group[2].

  • Step 3: Reflux & Monitor. Reflux for 8-10 hours. Self-Validation: Confirm cyclization via FT-IR spectroscopy. The successful formation of the thiazolidinone ring is validated by the disappearance of the imine (C=N) stretch at ~1620 cm⁻¹ and the emergence of a strong lactam carbonyl (C=O) stretch at ~1680-1700 cm⁻¹.

  • Step 4: Purification. Neutralize the cooled mixture with 10% sodium bicarbonate to remove unreacted thioglycolic acid. Filter, wash with distilled water, and recrystallize from a DMF-water mixture[2].

Mechanistic Insights & Molecular Docking

The antimicrobial efficacy of these 4-thiazolidinone derivatives is not merely a function of membrane disruption but involves targeted enzymatic inhibition. Molecular docking studies have elucidated that these compounds exhibit a high binding affinity for MurB (UDP-N-acetylenolpyruvoylglucosamine reductase)[2].

MurB is a critical enzyme in the cytoplasmic phase of bacterial peptidoglycan biosynthesis. By competitively binding to the active site of MurB, the thiazolidinone derivatives block the reduction of enolpyruvoyl-UDP-N-acetylglucosamine to UDP-N-acetylmuramic acid (UDP-MurNAc). This enzymatic blockade halts cell wall synthesis, leading to osmotic instability and eventual bacterial cell lysis[2].

Mechanism A Thiazolidinone Ligand B MurB Enzyme Active Site (Target Binding) A->B Competitive Docking C Inhibition of UDP-MurNAc Synthesis B->C Enzymatic Blockade D Disruption of Peptidoglycan Biosynthesis C->D E Bacterial Cell Wall Collapse (Bactericidal Effect) D->E

Figure 2: Proposed mechanism of action via MurB enzyme inhibition leading to cell wall collapse.

Quantitative Data: Antimicrobial Evaluation

The biological evaluation of synthesized 4-thiazolidinones incorporating the 2-(2,4,5-trichlorophenoxy)propanamide moiety demonstrates significant activity against Gram-positive bacterial strains. The table below summarizes the Minimum Inhibitory Concentration (MIC) data for key derivatives compared to a standard reference drug[2].

Compound IDStructural Variation (Schiff Base Aldehyde)MIC (μg/mL) vs. Gram-Positive StrainsRelative Efficacy vs. Control
Compound 12 Unsubstituted Phenyl25.0Moderate
Compound 13 4-Chlorophenyl6.25Equipotent
Compound 15 4-Methoxyphenyl12.5High
Compound 17 2,4-Dichlorophenyl6.25Equipotent
Compound 19 4-Nitrophenyl12.5High
Chloramphenicol Reference Standard6.25Baseline

Data Interpretation: Compounds 13 and 17 exhibited equipotent activity to the broad-spectrum antibiotic Chloramphenicol. The presence of electron-withdrawing halogens (chloro- and dichloro- substitutions) on the aromatic ring of the Schiff base precursor significantly enhances the binding affinity within the MurB active site, directly correlating with lower MIC values[2].

Conclusion & Future Perspectives

Trichlorophenoxy acetohydrazide Schiff bases represent a highly modular and effective platform for drug discovery. By leveraging the lipophilicity of the trichlorophenoxy group and the synthetic versatility of the acetohydrazide linker, researchers can systematically generate libraries of thiazolidinones, oxadiazoles, and triazoles. Future development should focus on optimizing the pharmacokinetic profiles of these derivatives and expanding in vivo toxicity studies to transition these promising in vitro candidates into preclinical trials.

References

  • Title: Design, synthesis and molecular modelling of novel 4-thiazolidinones of potential activity against Gram positive bacteria Source: ResearchGate / Medicinal Chemistry Research URL
  • Title: Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)
  • Title: Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles Source: ResearchGate URL
  • Title: Synthesis and evaluation of antibacterial and antifungal activities of some novel 2,5-disubstituted-1,3,4-oxadiazoles Source: ResearchGate / Indian Journal of Heterocyclic Chemistry URL

Sources

Pharmacological potential of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

This guide provides a comprehensive technical overview of 2-(2,4,6-trichlorophenoxy)acetohydrazide, a molecule of interest in the field of medicinal chemistry. While direct pharmacological data on this specific compound is nascent, this document synthesizes information from structurally related analogs to build a strong rationale for its investigation. We will delve into its synthesis, physicochemical properties, and extrapolated pharmacological potential, with a focus on antimicrobial and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical scaffolds for therapeutic applications.

Introduction: Unveiling a Scaffold of Interest

2-(2,4,6-Trichlorophenoxy)acetohydrazide belongs to the class of phenoxy acetohydrazides, a group of compounds recognized for their versatile biological activities.[1] The core structure, featuring a trichlorinated phenyl ring linked to an acetohydrazide moiety, presents a unique combination of a potentially toxicophoric group (the 2,4,6-trichlorophenoxy moiety) and a versatile pharmacophore (the acetohydrazide group). The hydrazide-hydrazone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3]

The presence of the 2,4,6-trichlorophenoxy group is particularly noteworthy. The parent compound, 2,4,6-trichlorophenol, is a known carcinogen that can induce DNA damage through the generation of reactive oxygen species (ROS).[4] This raises critical questions about the potential toxicological profile of its derivatives. However, this same moiety is also found in the fungicide Prochloraz, indicating that with appropriate molecular modifications, it can be incorporated into a therapeutically useful and safe molecule.[5]

This guide will, therefore, explore the pharmacological potential of 2-(2,4,6-trichlorophenoxy)acetohydrazide by drawing parallels with its structural analogs and considering the dual nature of its key functional groups.

Synthesis and Chemical Properties

The synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide is anticipated to follow a well-established two-step procedure common for phenoxy acetohydrazides.[2][6]

General Synthetic Pathway

The synthesis initiates with the esterification of 2,4,6-trichlorophenol, followed by hydrazinolysis of the resulting ester.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis TCP 2,4,6-Trichlorophenol Ester Ethyl 2-(2,4,6-trichlorophenoxy)acetate TCP->Ester Reaction ECA Ethyl Chloroacetate ECA->Ester Base Base (e.g., K2CO3) Acetone Base->Ester Product 2-(2,4,6-Trichlorophenoxy)acetohydrazide Ester->Product Reaction HH Hydrazine Hydrate Ethanol HH->Product

Caption: General synthetic workflow for 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2,4,6-Trichlorophenol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of Ethyl 2-(2,4,6-trichlorophenoxy)acetate

  • In a round-bottom flask, dissolve 2,4,6-trichlorophenol (1 equivalent) in acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise while stirring.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the mixture to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Purify the resulting crude ester by column chromatography or recrystallization.

Step 2: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

  • Dissolve the purified ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 2-(2,4,6-trichlorophenoxy)acetohydrazide.[7]

Physicochemical Properties
PropertyValueSource
Molecular Formula C8H7Cl3N2O2[8][9]
Molecular Weight 269.51 g/mol [8][9]
CAS Number 190588-40-0[8][9]
Physical Form Solid
Purity Typically >97%
InChI Key VQKAUKMRXXSHLT-UHFFFAOYSA-N[8]

Anticipated Pharmacological Potential: A Review of Analogs

The pharmacological potential of 2-(2,4,6-trichlorophenoxy)acetohydrazide is primarily extrapolated from the extensive research on its structural analogs.

Antimicrobial and Antifungal Activity

Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[3] Derivatives of 2-(4-chlorophenoxy)acetohydrazide and 2-(2-chlorophenyl)acetohydrazide have demonstrated significant activity against a range of bacterial and fungal strains.[6][10] The antimicrobial efficacy is often influenced by the nature of the substituents on the hydrazide nitrogen.[11]

Proposed Mechanism of Action: One of the proposed mechanisms for the antibacterial action of hydrazone derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme for DNA replication and repair.[10] By binding to the active site of this enzyme, these compounds can block its function, leading to bacterial cell death.

DNA_Gyrase_Inhibition Compound 2-(2,4,6-Trichlorophenoxy) acetohydrazide Derivative DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibits Replication DNA Replication & Repair DNAGyrase->Replication Enables CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to DNA Bacterial DNA Replication->CellDeath Prevents

Caption: Proposed inhibition of DNA gyrase by acetohydrazide derivatives.

Experimental Protocol: Antimicrobial Activity Screening (Agar Disc Diffusion Method) [12]

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the agar surface.

  • Compound Application: Dissolve 2-(2,4,6-trichlorophenoxy)acetohydrazide in a suitable solvent (e.g., DMSO) to a known concentration. Aseptically apply a precise volume to sterile filter paper discs (6 mm diameter).

  • Disc Placement: Place the compound-impregnated discs, along with positive (standard antibiotic/antifungal) and negative (solvent only) controls, onto the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disc.

Anticancer Activity

The anticancer potential of this molecule is a double-edged sword. On one hand, hydrazide-hydrazone derivatives have shown significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.[2][13] On the other hand, the 2,4,6-trichlorophenoxy moiety is derived from a known carcinogen.[4]

The parent compound, 2,4,6-trichlorophenol, is metabolized in vitro to reactive intermediates, including a semiquinone free radical, which can produce reactive oxygen species (ROS).[4] This ROS production is linked to DNA strand breaks, which could be a mechanism for both its carcinogenic and potentially its cytotoxic effects.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [2]

  • Cell Culture: Culture a human cancer cell line (e.g., HepG2, MCF-7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-(2,4,6-trichlorophenoxy)acetohydrazide and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

Structure-Activity Relationship (SAR) Insights

For phenoxy acetohydrazide derivatives, the biological activity is significantly influenced by the nature of the substituents.[6][14]

  • Substitution on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as halogens, can enhance antimicrobial activity.[14] The trichloro-substitution in the target molecule is therefore of high interest.

  • Derivatization of the Hydrazide Moiety: Conversion of the terminal -NH2 group into hydrazones, triazoles, or other heterocyclic systems has been a common and successful strategy to modulate and enhance the pharmacological profile.[6][15]

SAR_Logic Core 2-(Phenoxy)acetohydrazide Scaffold PhenylSub Substitution on Phenyl Ring (e.g., Halogens) Core->PhenylSub Modification HydrazideDeriv Derivatization of Hydrazide (e.g., Hydrazones, Triazoles) Core->HydrazideDeriv Modification Activity Enhanced Pharmacological Activity (Antimicrobial, Anticancer) PhenylSub->Activity Influences HydrazideDeriv->Activity Influences

Caption: Logical relationships in the structure-activity of phenoxy acetohydrazides.

Toxicological Considerations

The primary toxicological concern for 2-(2,4,6-trichlorophenoxy)acetohydrazide stems from its 2,4,6-trichlorophenoxy moiety. As previously mentioned, 2,4,6-trichlorophenol is a carcinogenic compound.[4] Its metabolism can lead to the formation of reactive oxygen species and subsequent DNA damage.[4] Therefore, a thorough toxicological evaluation of 2-(2,4,6-trichlorophenoxy)acetohydrazide is imperative. This should include assessments of cytotoxicity in non-cancerous cell lines, genotoxicity assays, and eventually, in vivo toxicity studies.

Future Research Directions

The exploration of 2-(2,4,6-trichlorophenoxy)acetohydrazide's pharmacological potential is still in its infancy. A systematic approach is required to fully characterize this molecule.

  • Confirmation of Synthesis and Characterization: The first step is the successful synthesis and full characterization of the compound using techniques such as NMR, mass spectrometry, and elemental analysis.

  • Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of bacterial and fungal strains, as well as various cancer cell lines.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the mechanism of action.

  • Lead Optimization: Based on the initial screening results and SAR insights, a library of derivatives should be synthesized to improve potency and selectivity while minimizing toxicity.

  • In Vivo Efficacy and Toxicology: The most promising candidates should be evaluated in animal models for their therapeutic efficacy and toxicological profile.

Conclusion

2-(2,4,6-Trichlorophenoxy)acetohydrazide represents a molecule with significant, yet unexplored, pharmacological potential. The combination of a trichlorophenoxy group and an acetohydrazide scaffold suggests the possibility of potent antimicrobial and anticancer activities. However, the known toxicity of the parent phenol necessitates a cautious and thorough investigation. This guide provides a foundational framework for researchers to embark on the systematic evaluation of this intriguing compound, with the ultimate goal of developing novel and effective therapeutic agents.

References

  • BenchChem. (n.d.). Unraveling the Structure-Activity Relationship of 2-(4-chlorophenoxy) Acetohydrazide Derivatives: A Comparative Guide.
  • BenchChem. (n.d.). A Comprehensive Review of 2-(2-Chlorophenyl)acetohydrazide and its Analogs: Synthesis, Biological Activities, and Mechanisms of.
  • Witte, I., Juhl, U., & Butte, W. (n.d.). The in vitro metabolites of 2,4,6-trichlorophenol and their DNA strand breaking properties. Mutation Research Letters.
  • BenchChem. (n.d.). Comparative Analysis of the Antimicrobial Activity of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs.
  • Worldwidejournals.com. (2016, May 15). Pharmaceutical Science Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole.
  • CymitQuimica. (n.d.). 2-(2,4,6-trichlorophenoxy)acetohydrazide.
  • MilliporeSigma. (n.d.). 2-(2,4,6-Trichlorophenoxy)acetohydrazide | 190588-40-0.
  • BenchChem. (n.d.). Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry.
  • MDPI. (2024, May 15). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells.
  • Tetrahedron. (n.d.). 2-(2,4,6-Trichlorophenoxy)acetohydrazide - Thsci.
  • PMC. (n.d.). 2-(4-Chlorophenoxy)acetohydrazide.
  • BenchChem. (n.d.). A Technical Guide to 2-(2-Chlorophenyl)acetohydrazide: Properties, Synthesis, and Biological Screening.
  • PubMed. (2014, January 15). Synthesis and antifungal activity of substituted 2,4,6-pyrimidinetrione carbaldehyde hydrazones.
  • PMC. (n.d.). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid.
  • NIH. (n.d.). Prochloraz | C15H16Cl3N3O2 | CID 73665 - PubChem.
  • MDPI. (2021, August 30). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry.
  • PMC. (2022, April 15). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.

Sources

The Strategic Utility of 2-(2,4,6-Trichlorophenoxy)acetohydrazide: A Versatile Precursor for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the structural backbone of a significant portion of pharmaceuticals, natural products, and agrochemicals, owing to their unique ability to engage with biological targets.[1][2][3][4] Within the vast toolkit of synthetic organic chemistry, acid hydrazides (R-CO-NH-NH₂) have been identified as exceptionally valuable building blocks. Their dual functionality, featuring both a nucleophilic amine and an electrophilic carbonyl group, provides a gateway to a diverse array of heterocyclic systems.[1]

This technical guide focuses on a particularly strategic precursor: 2-(2,4,6-trichlorophenoxy)acetohydrazide . The molecule's design is noteworthy; the reactive acetohydrazide moiety serves as the anchor for cyclization reactions, while the 2,4,6-trichlorophenoxy group offers significant steric bulk and strong electron-withdrawing properties. This substitution pattern not only influences the electronic environment of the resulting heterocycles but also enhances lipophilicity, a key factor for traversing biological membranes.[1] This guide provides a comprehensive exploration of the synthesis of this precursor and its application in constructing medicinally relevant heterocyclic scaffolds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

Part 1: Synthesis of the Core Precursor

The synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide is a robust and straightforward two-step process, beginning with commercially available 2,4,6-trichlorophenol.

Workflow for Precursor Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2,4,6-Trichlorophenol C Ethyl 2-(2,4,6-trichlorophenoxy)acetate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl Chloroacetate B->C E 2-(2,4,6-Trichlorophenoxy)acetohydrazide C->E Solvent (e.g., Ethanol) Reflux D Hydrazine Hydrate (NH2NH2·H2O) D->E G A 2-(2,4,6-Trichlorophenoxy) acetohydrazide C N-Acylhydrazone Intermediate (Schiff Base) A->C Ethanol, cat. Acid Reflux B Aromatic Aldehyde (Ar-CHO) B->C D 2,5-Disubstituted 1,3,4-Oxadiazole C->D Oxidative Cyclization (e.g., Chloramine-T, POCl3) G A 2-(2,4,6-Trichlorophenoxy) acetohydrazide C Acylthiosemicarbazide Intermediate A->C Ethanol Reflux B Aryl Isothiocyanate (Ar-NCS) B->C D 4-Aryl-5-substituted 1,2,4-Triazole-3-thiol C->D Base-catalyzed Cyclization (e.g., NaOH, reflux) G A 2-(2,4,6-Trichlorophenoxy) acetohydrazide C Acylthiosemicarbazide (unsubstituted) A->C Reflux B KSCN, H+ B->C D 5-Substituted-1,3,4- Thiadiazole-2-amine C->D Acid-catalyzed Cyclization (e.g., conc. H2SO4, cold)

Sources

An In-depth Technical Guide to 2-(2,4,6-Trichlorophenoxy)acetohydrazide: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(2,4,6-trichlorophenoxy)acetohydrazide, a molecule of interest for researchers in drug discovery and chemical synthesis. This document consolidates its known physical and chemical properties, outlines a probable synthetic route, and details methodologies for its characterization, offering a foundational resource for scientific investigation.

Molecular Profile and Physicochemical Constants

2-(2,4,6-Trichlorophenoxy)acetohydrazide is a halogenated aromatic compound belonging to the acetohydrazide class. The presence of a trichlorophenoxy group is anticipated to significantly influence its chemical reactivity and biological activity.

Key Identifiers and Molecular Data

A summary of the core molecular data for 2-(2,4,6-trichlorophenoxy)acetohydrazide is presented in Table 1. This information is fundamental for all experimental work, including molar calculations for synthesis and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₈H₇Cl₃N₂O₂[1][2]
Molecular Weight 269.51 g/mol [1][2][3]
CAS Number 190588-40-0[1][2]
InChI Key VQKAUKMRXXSHLT-UHFFFAOYSA-N[1][3]
Physical Form Solid[3][4]
Purity (Typical) 97-98%[1][3]
Physical Constants and Storage

While specific experimental data for some physical constants of 2-(2,4,6-trichlorophenoxy)acetohydrazide are not widely published, Table 2 lists available information and recommendations for handling and storage. The recommended storage conditions underscore the need to protect the compound from light and moisture to ensure its stability.[3]

ConstantValue/RecommendationSource(s)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Temperature 2-8°C; Keep in a dark, dry, and well-ventilated area.[3]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The logical flow for the synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide is depicted in the following diagram. This workflow is designed to be a self-validating system, where the successful isolation and characterization of the intermediate ester provide a crucial checkpoint before proceeding to the final hydrazinolysis step.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 2,4,6-Trichlorophenoxyacetic Acid D Reflux A->D B Ethanol (or Methanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Ethyl 2-(2,4,6-trichlorophenoxy)acetate (Intermediate) D->E H Reflux E->H F Hydrazine Hydrate F->H G Ethanol (Solvent) G->H I 2-(2,4,6-Trichlorophenoxy)acetohydrazide (Final Product) H->I

Caption: Proposed two-step synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Detailed Experimental Protocol

The following protocol is a predictive methodology based on analogous syntheses of hydrazide derivatives.[5][6] Researchers should optimize reaction conditions as needed.

Step 1: Synthesis of Ethyl 2-(2,4,6-trichlorophenoxy)acetate

  • To a solution of 2,4,6-trichlorophenoxyacetic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ethyl 2-(2,4,6-trichlorophenoxy)acetate.

Step 2: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

  • Dissolve the crude ethyl 2-(2,4,6-trichlorophenoxy)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2-(2,4,6-trichlorophenoxy)acetohydrazide.

Potential Biological Significance and Applications

While direct studies on the biological activity of 2-(2,4,6-trichlorophenoxy)acetohydrazide are scarce, the broader class of hydrazide and hydrazone derivatives has been a subject of significant research. Diacylhydrazines are known for their insecticidal properties.[5] Furthermore, hydrazones, which can be synthesized from acetohydrazides, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6]

The structural similarity of the 2,4,6-trichlorophenoxy moiety to chlorophenoxy herbicides like 2,4,5-T suggests that this compound could be investigated for herbicidal or plant growth-regulating properties.[7] However, it is crucial to note that the toxicity of such compounds must be carefully evaluated.[7][8] The established toxicity of related chlorophenoxy compounds necessitates rigorous safety protocols during handling and investigation.[9]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of the synthesized 2-(2,4,6-trichlorophenoxy)acetohydrazide. This involves a combination of spectroscopic and chromatographic techniques.

G A Synthesized Product B Purity Assessment (HPLC/TLC) A->B C Structural Elucidation A->C G Final Characterized Compound B->G D Mass Spectrometry (MS) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F Infrared Spectroscopy (IR) C->F D->G E->G F->G

Caption: Analytical workflow for the characterization of 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Spectroscopic Analysis (Predicted)

While experimental spectra for the title compound are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[6][10][11]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the trichlorophenyl ring, the methylene protons of the acetyl group, and the protons of the hydrazide moiety.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the trichlorophenyl ring, the carbonyl carbon, and the methylene carbon.

  • IR Spectroscopy: Key absorption bands would be anticipated for the N-H stretching of the hydrazide group, C=O stretching of the carbonyl group, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (269.51 g/mol ), along with a characteristic isotopic pattern due to the three chlorine atoms.

Safety and Handling

2-(2,4,6-Trichlorophenoxy)acetohydrazide is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. [Link]

  • National Institutes of Health. N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC. [Link]

  • MDPI. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. [Link]

  • SpectraBase. 2-phenoxynicotinic acid, 2-(2,4,6-trichlorophenyl)hydrazide - Optional[FTIR] - Spectrum. [Link]

  • PubChem. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331. [Link]

  • Cheméo. 2-(2',4',6'-Trichlorophenoxy)-4-methylthio-aceto-phenone (CAS 116465-23-7). [Link]

  • PubChem. 2-chloro-N'-(2,4,6-trichlorophenyl)acetohydrazide | C8H6Cl4N2O | CID 735781. [Link]

  • Wikipedia. 2,4,5-Trichlorophenoxyacetic acid. [Link]

  • Inxight Drugs. 2,4,6-TRICHLOROPHENOXYACETIC ACID. [Link]

  • University of Hertfordshire. 2,4,5-trichlorophenoxyacetic acid. [Link]

  • World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • AccessMedicine. CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e. [Link]

  • Agency for Toxic Substances and Disease Registry. 2,4-Dichlorophenoxyacetic Acid. [Link]

Sources

The Phenoxyacetic Acid Hydrazide Scaffold: A Technical Guide to Medicinal Chemistry Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxyacetic acid hydrazides (PAHs) represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Historically originating from the structural optimization of auxin-based herbicides (e.g., 2,4-D), this scaffold has evolved into a versatile pharmacophore with potent antitubercular, antidepressant (MAO inhibition), and anti-inflammatory properties.

This guide provides a technical deep-dive into the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to develop PAH derivatives.

Part 1: Historical Evolution & Chemical Causality[1]

The development of PAHs is not linear but rather a divergent evolution from agrochemistry to pharmacology.

From Phytotoxicity to Cytotoxicity

In the 1940s, phenoxyacetic acids (like 2,4-Dichlorophenoxyacetic acid) were mass-produced as selective herbicides. They acted by mimicking the plant hormone auxin. Medicinal chemists later recognized that the ether linkage (


) provided essential lipophilicity for membrane permeation, while the carbonyl  group offered a hydrogen-bond acceptor site.
The Hydrazide Revolution

The discovery of Iproniazid (an isonicotinic acid hydrazide) as a monoamine oxidase inhibitor (MAOI) and antitubercular agent in the 1950s shifted focus to the hydrazide functional group (


). Chemists hypothesized that fusing the lipophilic phenoxy core with the reactive hydrazide tail would create a "hybrid" pharmacophore with reduced hepatotoxicity compared to pure hydrazine derivatives.
Mechanism of Action Overview
  • MAO Inhibition: The terminal nitrogen of the hydrazide interacts with the flavin adenine dinucleotide (FAD) cofactor in Monoamine Oxidase enzymes, often forming a covalent adduct or coordinating via hydrogen bonds.

  • Metal Chelation: In antimicrobial applications, the carbonyl oxygen and terminal amino group act as a bidentate ligand, chelating transition metals (

    
    , 
    
    
    
    ) essential for bacterial metalloenzymes.

Part 2: Synthetic Chemistry & Protocols[2][3]

The synthesis of PAHs is robust, typically proceeding via a two-step nucleophilic substitution sequence.

The Core Synthetic Workflow (DOT Visualization)

The following diagram illustrates the standard synthetic pathway from substituted phenols to the final hydrazide derivatives.

SynthesisPathway Phenol Substituted Phenol (Ar-OH) Ester Ethyl Phenoxyacetate (Intermediate) Phenol->Ester Nucleophilic Subst. Hydrazide Phenoxyacetic Acid Hydrazide (Target) Ester->Hydrazide Hydrazinolysis Reagent1 Ethyl Chloroacetate K2CO3, Dry Acetone Reflux 8-10h Reagent2 Hydrazine Hydrate (80%) Ethanol Reflux 4-6h

Caption: Standard two-step synthesis of phenoxyacetic acid hydrazides via esterification and hydrazinolysis.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenoxy)acetohydrazide.

Step 1: Esterification

  • Reagents: 4-Chlorophenol (0.05 mol), Ethyl chloroacetate (0.075 mol), Anhydrous

    
     (0.075 mol).
    
  • Solvent: Dry Acetone (40 mL).

  • Procedure:

    • Dissolve the phenol in dry acetone.

    • Add anhydrous potassium carbonate (acts as a base to deprotonate the phenol).

    • Add ethyl chloroacetate dropwise.

    • Reflux the mixture for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1).[1][2]

    • Workup: Filter the hot solution to remove inorganic salts (

      
      , unreacted 
      
      
      
      ). Evaporate the solvent. Triturate the residue with cold water to remove traces of base. Extract with ether if necessary.
    • Yield: Typically 80-90% (Oil or low-melting solid).

Step 2: Hydrazinolysis

  • Reagents: Ethyl (4-chlorophenoxy)acetate (0.03 mol), Hydrazine hydrate 80% (0.045 mol).

  • Solvent: Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve the ester in ethanol.[1]

    • Add hydrazine hydrate dropwise with stirring.[3]

    • Reflux for 4–6 hours (or stir at RT for 12h for sensitive substrates).

    • Cooling: Allow the mixture to stand overnight. White crystalline precipitates usually form.

    • Purification: Filter the solid, wash with cold ethanol/water, and recrystallize from ethanol.

    • Characterization: IR should show disappearance of ester

      
       (
      
      
      
      ) and appearance of amide
      
      
      (
      
      
      ) and
      
      
      doublets (
      
      
      ).

Part 3: Structure-Activity Relationships (SAR)

The biological activity of PAHs is highly sensitive to substituents on the aromatic ring and the terminal nitrogen.

SAR Logic Map

The following diagram details how structural modifications influence pharmacological outcomes.

SAR_Logic Core Phenoxyacetic Acid Hydrazide Core Phenyl Phenyl Ring Substitutions Core->Phenyl Linker O-CH2 Linker Core->Linker Hydrazide Hydrazide (-CONHNH2) Core->Hydrazide Halogens Halogens (F, Cl) Increases Lipophilicity Potent MAO-B Inhibition Phenyl->Halogens Nitro Nitro (NO2) Increases Anti-inflammatory activity Phenyl->Nitro Branching Methyl Branching Reduces Activity (Steric Hindrance) Linker->Branching Hydrazone Schiff Base Formation (Azomethine -N=CH-) Increases Antimicrobial & Anticonvulsant Hydrazide->Hydrazone Cyclization Cyclization to Oxadiazoles/Triazoles Reduces Hydrolysis Hydrazide->Cyclization

Caption: SAR map highlighting the impact of structural modifications on biological activity.[4][5]

Key Therapeutic Insights
A. Monoamine Oxidase (MAO) Inhibition[4][6]
  • Target: MAO-A (Depression) vs. MAO-B (Parkinson's).

  • Insight: Substitution with electron-withdrawing groups (Cl, F) at the para position of the phenyl ring enhances MAO-B selectivity. The hydrazide group is essential; converting it to an amide often destroys activity.

  • Data Point: Compounds like ACH10 (a halogenated acylhydrazone) have shown

    
     values as low as 
    
    
    
    against MAO-B, acting as competitive, reversible inhibitors [1].[7][8]
B. Anti-Inflammatory & Analgesic[9][1]
  • Mechanism: Suppression of Prostaglandin E2 (PGE2) via COX inhibition.

  • Insight: Derivatives with a morpholine moiety attached to the phenyl ring or hydrazide tail often show superior anti-inflammatory profiles with reduced gastric ulceration compared to traditional NSAIDs.

  • Data Point: Compound 7b (a phenoxyacetic derivative) demonstrated 63.35% inhibition of paw edema in rat models, outperforming celecoxib [2].[10]

C. Antimicrobial Activity[1][5][11][12][13][14][15][16][17]
  • Mechanism: Hydrazide-hydrazones (Schiff bases derived from PAHs) show high bactericidal activity against Gram-positive bacteria (e.g., S. aureus).[14]

  • Insight: The presence of an azomethine proton (

    
    ) is critical for bioactivity.
    
  • Data Point: Specific hydrazide-hydrazones have demonstrated MIC values (1.95–7.81 µg/mL) comparable to or better than ampicillin against MRSA strains [3].

Part 4: Data Summary

Therapeutic AreaKey Substituent (R)MechanismReference CompoundActivity Metric
MAO-B Inhibition 4-F, 4-ClCompetitive Enzyme InhibitionACH10

[1]
Anti-inflammatory 2,4-Dichloro + MorpholineCOX-2 Inhibition / Cytokine suppressionCompound 6e

(HRBC) [4]
Anticonvulsant 4-substituted phenylGABA modulation / Oxidative stress reductionCompound 7b100% seizure protection (PTZ model) [2]
Antimicrobial Hydrazone (Schiff Base)Metal Chelation / DNA GyraseCompound 16MIC = 1.95 µg/mL (MRSA) [3]

Part 5: References

  • Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega. (2023). Available at: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances. (2025). Available at: [Link]

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules. (2020). Available at: [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS ONE. (2025). Available at: [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives. Indian Journal of Chemistry. (2024). Available at: [Link]

Sources

Comprehensive Toxicity Profile and MSDS Analysis for 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

As a Senior Application Scientist overseeing preclinical safety profiling, I approach the evaluation of 2-(2,4,6-Trichlorophenoxy)acetohydrazide not merely as a routine chemical characterization, but as a complex biological interaction study. This compound is a highly versatile scaffold in medicinal chemistry, frequently utilized in the synthesis of anti-inflammatory, antimicrobial, and anti-angiogenic agents[1]. However, its structural architecture inherently carries specific toxicological liabilities that must be rigorously mapped before advancing to late-stage models.

Below is the foundational physicochemical data necessary for formulation and in silico modeling[2].

Table 1: Physicochemical Properties
PropertyValueImplication for Drug Development
Chemical Name 2-(2,4,6-Trichlorophenoxy)acetohydrazideCore scaffold for Schiff bases/oxadiazoles
CAS Number 190588-40-0Unique identifier for regulatory tracking
Molecular Formula C8H7Cl3N2O2Indicates high halogenation (lipophilicity)
Molecular Weight 269.51 g/mol Favorable for small-molecule permeability
Purity ≥98%Suitable for highly sensitive in vitro assays
InChI Key VQKAUKMRXXSHLT-UHFFFAOYSA-NRequired for ADMET database queries

Material Safety Data Sheet (MSDS) Fundamentals

Before initiating any experimental protocol, laboratory safety parameters must be established. The high degree of chlorination on the phenoxy ring combined with the reactive hydrazide tail necessitates strict handling protocols[2].

Table 2: MSDS Hazard Summary & Handling Protocols
Hazard CategoryGHS ClassificationPrecautionary Directives & Causality
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. The compound disrupts mitochondrial function. Use strict containment.
Skin/Eye Irritation Category 2/2A (H315, H319)Causes irritation. The lipophilic nature allows rapid dermal penetration. Wear nitrile gloves and splash goggles.
Target Organ Toxicity Category 3 (H335)Respiratory irritant. Powder aerosolization can damage mucosal membranes. Handle exclusively in a Class II fume hood.
Environmental Hazard Acute Aquatic (H400)Very toxic to aquatic life. Chlorophenoxy derivatives resist environmental degradation. Collect all waste in halogenated solvent bins.

Mechanistic Toxicology: The Dual-Pharmacophore Liability

Toxicity is rarely a monolithic event; rather, it is the sum of specific functional group liabilities. This molecule possesses a dual-pharmacophore system that triggers divergent, yet synergistic, toxicological pathways.

The Chlorophenoxy Liability: The 2,4,6-trichlorophenoxy group is highly lipophilic. Causally, this lipophilicity allows the moiety to rapidly intercalate into mitochondrial lipid bilayers. Once integrated, it disrupts the proton gradient essential for the electron transport chain, effectively uncoupling oxidative phosphorylation[3]. The biological consequence is a severe failure to synthesize ATP, forcing the cell into rapid energy depletion and subsequent necrotic death[4].

The Hydrazide Liability: Conversely, the acetohydrazide group introduces a metabolic vulnerability. While stable in systemic circulation, upon reaching the liver, it serves as a substrate for cytochrome P450 (CYP450) enzymes. The oxidation of the hydrazide group generates highly reactive acylating intermediates (such as diazenes or carbon-centered radicals). These electrophilic species covalently bind to hepatic nucleophiles (proteins and DNA), initiating macromolecular damage and drug-induced liver injury (DILI)[5].

ToxicityMechanisms cluster_0 Phenoxy Moiety Effects cluster_1 Hydrazide Moiety Effects Compound 2-(2,4,6-Trichlorophenoxy) acetohydrazide Membrane Cell Membrane Disruption Compound->Membrane OxPhos Uncoupling of Oxidative Phosphorylation Compound->OxPhos Metabolism CYP450 Metabolism Compound->Metabolism ATP ATP Depletion OxPhos->ATP CellDeath Cellular Dysfunction & Death ATP->CellDeath Necrosis Reactive Reactive Intermediates (Radicals/Hydrazines) Metabolism->Reactive Hepato Hepatotoxicity & Macromolecule Binding Reactive->Hepato Hepato->CellDeath Apoptosis

Diagram 1: Dual-pharmacophore toxicity mechanisms of 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Experimental Protocols for Toxicity Evaluation

To establish a trustworthy safety profile, experimental designs must move beyond simple observation and incorporate self-validating mechanisms. A protocol is only as reliable as its internal controls.

Protocol A: In Vitro Hepatotoxicity & Mitochondrial Dysfunction Screening

Rationale & Causality: We utilize the HepG2 human liver carcinoma cell line because it retains basal CYP450 activity, which is an absolute prerequisite for evaluating the metabolic activation of the hydrazide moiety. To self-validate the assay, we multiplex an ATP-depletion assay with a standard MTT viability assay. If the primary toxic mechanism is mitochondrial uncoupling (driven by the chlorophenoxy group), the decline in intracellular ATP will significantly outpace the decline in general metabolic reductase activity (MTT).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well opaque-walled plate using DMEM (10% FBS). Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Compound Preparation: Solubilize 2-(2,4,6-Trichlorophenoxy)acetohydrazide in LC-MS grade DMSO to a 10 mM stock. Perform serial dilutions in culture media (1 µM to 500 µM). Maintain final DMSO concentration at ≤0.5% (v/v) to eliminate solvent-induced cytotoxicity artifacts.

  • Self-Validating Controls:

    • Positive Control 1 (Hydrazide Toxicity): Isoniazid (1 mM).

    • Positive Control 2 (Mitochondrial Uncoupling): FCCP (10 µM).

    • Vehicle Control: 0.5% DMSO.

  • Exposure: Treat cells for 24h and 48h.

  • Multiplexed Readout:

    • ATP Quantification: Add 100 µL of CellTiter-Glo® reagent to half the wells. Lyse for 10 mins and record luminescence.

    • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) to the remaining wells. Incubate for 3h, solubilize formazan with DMSO, and read absorbance at 570 nm.

  • Data Synthesis: Plot dose-response curves to calculate IC

    
     values. An IC
    
    
    
    < IC
    
    
    confirms primary mitochondrial liability.
Protocol B: In Vivo Acute Oral Toxicity (OECD Guideline 425)

Rationale & Causality: The Up-and-Down Procedure (OECD 425) is selected over traditional LD


 testing because it dramatically reduces animal usage while providing high statistical power[5]. By dosing sequentially based on the outcome of the previous animal, we can precisely pinpoint the toxicity threshold of the chlorophenoxyacetohydrazide derivative without unnecessary lethality.

Step-by-Step Methodology:

  • Subject Preparation: Fast healthy, nulliparous female Sprague-Dawley rats (8-12 weeks old) for 12 hours prior to dosing to ensure uniform gastrointestinal absorption.

  • Dose Formulation: Suspend the compound in 0.5% carboxymethylcellulose (CMC) to ensure homogeneous delivery of the hydrophobic powder.

  • Sequential Dosing (Staircase Method): Administer a starting dose of 175 mg/kg via oral gavage to a single animal[5].

  • Observation & Escalation: Monitor the animal continuously for 3 hours for signs of neurotoxicity (tremors, ataxia) and autonomic distress (salivation), which are hallmark signs of chlorophenoxy poisoning[6]. If the animal survives 48 hours, dose the next animal at 550 mg/kg. If mortality occurs, decrease the dose by a progression factor of 3.2.

  • Biomarker Validation: For surviving animals at day 14, collect serum to analyze ALT/AST (validating hydrazide hepatotoxicity) and perform a gross necropsy focusing on hepatic and renal architecture.

  • Data Synthesis: Utilize maximum likelihood estimation (MLE) software to compute the final LD

    
     and 95% confidence intervals.
    

ExpWorkflow Prep 1. Preparation DMSO Stock Media Dilution InVitro 2. In Vitro Assay HepG2 Cells MTT & ATP Assays Prep->InVitro InVivo 3. In Vivo Toxicity OECD 425 Rodent Dosing InVitro->InVivo Analysis 4. Biomarkers ALT/AST Levels Histopathology InVivo->Analysis Data 5. Synthesis LD50 & ADMET Data Integration Analysis->Data

Diagram 2: Self-validating experimental workflow for comprehensive toxicity evaluation.

In Silico ADMET Predictive Modeling

Before advancing to late-stage preclinical models, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is mandatory to identify liabilities[1]. Based on structurally analogous phenoxyacetohydrazides evaluated via SwissADME and ADMETLab[5], we project the following parameters for 2-(2,4,6-Trichlorophenoxy)acetohydrazide:

Table 3: Predicted ADMET Parameters
ParameterPredicted Value/CategoryPharmacological Implication
Intestinal Absorption (Caco-2) HighExcellent oral bioavailability potential.
Blood-Brain Barrier (BBB) Low/ModerateLimited CNS toxicity risk; systemic focus preferred.
CYP450 Interaction CYP2C9 / CYP3A4 SubstrateHigh risk for drug-drug interactions (DDIs).
Hepatotoxicity Risk HighDriven by hydrazide-mediated reactive metabolites.
hERG Inhibition Low RiskMinimal cardiotoxic liability (QT prolongation unlikely).

Comprehensive Reference List

  • Mechanisms of Toxicity, Clinical Features, and Management of Acute Chlorophenoxy Herbicide Poisoning: A Review. Clinical Toxicology, 38(2), 111-122 (2000). Available at:[Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLoS ONE, 20(9): e0330731 (2025). Available at:[Link]

Sources

Strategic Utilization of the 2,4,6-Trichlorophenoxy Moiety in Medicinal Chemistry: Stability, Binding, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4,6-trichlorophenoxy moiety represents a specialized tool in the medicinal chemist’s arsenal, primarily utilized during lead optimization to modulate metabolic stability, lipophilicity, and receptor binding kinetics. Unlike common bioisosteres, this moiety introduces a "steric and electronic clamp" on the phenyl ring. By substituting all accessible metabolic "hot spots" (ortho and para positions) with chlorine atoms, this group effectively blocks CYP450-mediated hydroxylation while simultaneously introducing significant lipophilic bulk and potential for halogen bonding.

This guide details the physicochemical rationale, synthetic pathways, and safety considerations for integrating this moiety into drug candidates.

Physicochemical Profiling: The "Chlorine Clamp"

The utility of the 2,4,6-trichlorophenoxy group stems from the unique properties of the chlorine atom: high electronegativity (


) combined with significant Van der Waals radius (

).
Electronic Deactivation

The three chlorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the aromatic ring.

  • Impact: This deactivation makes the ring resistant to oxidative metabolism (which typically requires an electron-rich system for the initial electrophilic attack by CYP enzymes).[1]

  • pKa Modulation: If the ether bond is cleaved, the resulting 2,4,6-trichlorophenol (TCP) has a pKa of ~6.0 (compared to 10.0 for phenol), making it largely ionized at physiological pH.

The Sigma-Hole and Halogen Bonding

Contrary to the view of halogens as merely hydrophobic, the 2,4,6-substitution pattern creates a distinct electrostatic potential map. The electron density is pulled toward the aromatic ring, leaving a region of positive potential on the distal tip of the chlorine atom, known as the


-hole .
  • Binding Mechanism: This

    
    -hole can act as a Lewis acid, forming directed non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygen, histidine nitrogen) in the target protein's binding pocket.
    
Quantitative Data Summary
PropertyPhenol (Reference)2,4,6-Trichlorophenoxy MoietyDrug Design Implication
LogP Contribution 1.46~3.6 - 4.0Increases membrane permeability; risk of poor solubility.[1]
Hammett

(Total)
0~1.11 (Sum of 3 Cl)Strong electron withdrawal; deactivates ring.[1]
Metabolic Sites Ortho, ParaBlocked Forces metabolism to other parts of the molecule.
Steric Bulk (MR) 27.8~45.0Requires large hydrophobic pocket.[1]

Pharmacokinetic Implications: Metabolic Shielding

The primary application of this moiety is to resolve "metabolic soft spot" issues.

Mechanism of CYP Blockade

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) frequently target electron-rich aromatic rings for hydroxylation.[1]

  • Steric Blockade: The chlorine atoms at the 2 and 6 positions physically prevent the approach of the heme-iron center of the CYP enzyme to the ether linkage or the ring carbons.

  • Electronic Immunization: The electron-deficient ring resists the formation of the radical cation intermediate required for aromatic hydroxylation.[1]

Decision Logic for Implementation

Use the following logic flow to determine if this moiety is appropriate for your lead compound.

MetabolicLogic Start Lead Compound Instability CheckSite Is instability due to Phenolic Ring Oxidation? Start->CheckSite CheckPocket Does binding pocket tolerate steric bulk? CheckSite->CheckPocket Yes Action2 Use Fluorine Scan (Smaller Bioisostere) CheckSite->Action2 No (Aliphatic oxidation) CheckLogP Is LogP < 3.5? CheckPocket->CheckLogP Yes CheckPocket->Action2 No Action1 Implement 2,4,6-Trichloro Substitution CheckLogP->Action1 Yes Action3 Reject Strategy (Solubility Risk) CheckLogP->Action3 No (Lipophilicity too high)

Figure 1: Decision matrix for incorporating the 2,4,6-trichlorophenoxy moiety during lead optimization.

Synthetic Protocols

Installing a 2,4,6-trichlorophenoxy group is synthetically challenging due to the steric hindrance (2,6-substitution) and the low nucleophilicity of the parent phenol. Standard Williamson ether synthesis often fails or requires harsh conditions.[1]

Preferred Method: Chan-Lam Coupling

The copper-catalyzed oxidative coupling is the most robust method for attaching this electron-deficient phenol to aryl or heteroaryl boronic acids.[1]

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle, allowing coupling at room temperature under aerobic conditions, preserving sensitive functional groups.

Protocol:
  • Reagents:

    • Substrate: Aryl Boronic Acid (1.0 equiv)[1]

    • Nucleophile: 2,4,6-Trichlorophenol (1.2 equiv)

    • Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv)[1]

    • Base: Pyridine or Et₃N (2.0 equiv)[1]

    • Solvent: DCM or DCE (anhydrous)[1]

    • Oxidant: Molecular Sieves (4Å, activated) + Ambient Air (O₂)

  • Step-by-Step:

    • Step 1: Charge a flame-dried flask with 4Å molecular sieves, Cu(OAc)₂, and the aryl boronic acid.

    • Step 2: Dissolve 2,4,6-trichlorophenol in DCM and add to the flask.

    • Step 3: Add pyridine slowly. The solution typically turns a deep blue/green (active Cu-amine species).[1]

    • Step 4: Stir vigorously open to the air (or with an O₂ balloon for faster kinetics) at room temperature for 12–24 hours.

    • Step 5: Workup: Filter through a Celite pad to remove copper salts.[1] Wash the filtrate with 1M HCl (to remove pyridine) and brine. Dry over Na₂SO₄.[1]

    • Step 6: Purification via flash chromatography (Hexanes/EtOAc).[1]

ChanLamCycle Cu2 Cu(II)(OAc)2 (Pre-catalyst) ComplexA Cu(II)-Phenolate Complex Cu2->ComplexA + 2,4,6-TCP + Base Transmetal Transmetalation (Boronic Acid) ComplexA->Transmetal + Ar-B(OH)2 Oxidation Oxidation to Cu(III) Species Transmetal->Oxidation + O2 RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Cu2 - Product

Figure 2: Catalytic cycle of the Chan-Lam coupling for sterically hindered phenols.[1]

Alternative: SNAr (Nucleophilic Aromatic Substitution)

Applicability: Only viable if the partner ring is highly electron-deficient (e.g., 2-chloropyridine, 4-nitrofluorobenzene).[1]

  • Conditions: K₂CO₃ or Cs₂CO₃ in DMF at 80–120°C.

  • Note: Due to the low nucleophilicity of 2,4,6-trichlorophenol, Cs₂CO₃ is preferred to improve solubility and anion reactivity ("naked anion" effect).

Toxicology and Safety Considerations

Crucial Warning: While the moiety is a useful structural tool, the parent compound (2,4,6-trichlorophenol) and its metabolic release pose specific risks that must be mitigated during drug design.

  • Carcinogenicity: 2,4,6-Trichlorophenol is classified as a Group B2 (probable human) carcinogen.[1][2][3] It has been linked to lymphomas and liver cancer in rodent models [1].[1][3][4]

  • Design Constraint: The ether linkage must be metabolically stable . If the drug is cleaved in vivo to release free 2,4,6-trichlorophenol, the safety margin decreases drastically.

    • Validation: Perform in vitro hepatocyte stability assays specifically looking for the release of the free phenol.

  • Quinone Methide Formation: Although less likely with the 2,4,6-pattern (as the para position is blocked by Cl), be wary of defluorination or dechlorination pathways that could lead to reactive quinone intermediates if the ring is further substituted.

References

  • National Toxicology Program. (1979). Bioassay of 2,4,6-Trichlorophenol for Possible Carcinogenicity. Technical Report Series No. 155. Link

  • Wilcken, R., et al. (2013).[1][5] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[5][6] Journal of Medicinal Chemistry, 56(4), 1363–1388. Link[1]

  • Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][7][8] Synthesis, 2011(06), 829-856. Link

  • Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.[1][5][6] Journal of Chemical Information and Modeling, 54(1), 69–78.[5] Link

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

Introduction: The Significance of the Hydrazide Moiety

In the landscape of medicinal chemistry and drug development, the acetohydrazide scaffold is a cornerstone functional group. Its derivatives are recognized for a wide spectrum of biological activities, serving as crucial intermediates in the synthesis of various heterocyclic systems with therapeutic potential.[1] The title compound, 2-(2,4,6-trichlorophenoxy)acetohydrazide, incorporates a trichlorophenoxy group, a moiety associated with various agrochemical and pharmaceutical compounds, including the fungicide prochloraz.[2]

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(2,4,6-trichlorophenoxy)acetohydrazide from its corresponding ethyl ester, ethyl 2-(2,4,6-trichlorophenoxy)acetate. The core of this transformation is a classic nucleophilic acyl substitution reaction known as hydrazinolysis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and robust experimental protocol, and emphasize the critical safety procedures required for handling the hazardous reagents involved.

Reaction Scheme and Mechanism

2.1. Overall Transformation

The synthesis proceeds by reacting ethyl 2-(2,4,6-trichlorophenoxy)acetate with hydrazine hydrate in an alcoholic solvent under reflux.

Reaction scheme for the synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

2.2. Mechanistic Insight: Nucleophilic Acyl Substitution

The conversion of an ester to a hydrazide is a textbook example of nucleophilic acyl substitution. The mechanism proceeds via a tetrahedral intermediate.[3]

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of hydrazine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the ethyl ester. This breaks the carbonyl π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly bonded, positively charged nitrogen to the negatively charged oxygen.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the ethoxide ion (CH₃CH₂O⁻), which is a competent leaving group.

  • Final Protonation: The expelled ethoxide ion is a strong base and readily deprotonates the newly formed hydrazide or the ammonium ion in the reaction mixture to generate ethanol and the final, neutral 2-(2,4,6-trichlorophenoxy)acetohydrazide product.

Driving the reaction to completion typically involves using an excess of hydrazine hydrate and heating the reaction mixture to provide the necessary activation energy.[4]

Experimental Protocol

3.1. Materials and Reagents

Proper preparation and sourcing of high-purity reagents are paramount for the success and reproducibility of this synthesis.

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
Ethyl 2-(2,4,6-trichlorophenoxy)acetate575-89-3 (acid)C₁₀H₉Cl₃O₃283.54Starting material (ester).
Hydrazine Hydrate (~80% or higher)7803-57-8H₆N₂O50.06Highly Toxic, Corrosive, Suspected Carcinogen. [5] Handle with extreme caution.
Absolute Ethanol (EtOH)64-17-5C₂H₅OH46.07Reaction solvent. Must be anhydrous to prevent ester hydrolysis.
Deionized Water7732-18-5H₂O18.02Used for product precipitation and washing.
TLC Plates (Silica Gel 60 F₂₅₄)---For reaction monitoring.
Ethyl Acetate141-78-6C₄H₈O₂88.11Component of TLC mobile phase.
Hexane110-54-3C₆H₁₄86.18Component of TLC mobile phase.

3.2. Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware (graduated cylinders, funnels)

  • Fume hood

3.3. Step-by-Step Synthesis Procedure

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(2,4,6-trichlorophenoxy)acetate (2.84 g, 10 mmol) in 50 mL of absolute ethanol. Stir the mixture until the ester is fully dissolved.

  • Reagent Addition: Working within a certified chemical fume hood, carefully add hydrazine hydrate (approx. 1.0 mL, ~20 mmol, 2.0 equivalents) to the ethanolic solution of the ester.[6] The use of a twofold excess of hydrazine ensures the reaction proceeds to completion.

  • Reflux: Attach a reflux condenser to the flask and begin circulating cold water. Heat the reaction mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Allow the reaction to reflux with continuous stirring for 4-6 hours.[6][7]

  • Reaction Monitoring (TLC): Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture. Spot it on a TLC plate alongside the starting ester. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the starting ester has disappeared. The product, being more polar, will have a lower Rf value.

  • Product Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. Pour the concentrated reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring. A white precipitate of the product should form immediately.

  • Isolation: Allow the precipitate to stir in the ice water for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter with two portions of cold deionized water (2 x 30 mL) to remove any residual hydrazine hydrate and salts. Follow this with a wash of cold ethanol (20 mL) to help in the drying process.[6]

  • Drying: Press the solid as dry as possible on the funnel. Transfer the product to a watch glass or petri dish and dry it under vacuum to a constant weight. The expected product is 2-(2,4,6-trichlorophenoxy)acetohydrazide, a solid.

3.4. Purification

For obtaining a high-purity product, recrystallization is recommended. Ethanol is often a suitable solvent for this class of compounds.[8]

  • Dissolve the crude, dried product in a minimum amount of hot absolute ethanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

G cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification A 1. Dissolve Ester in Absolute EtOH B 2. Add Hydrazine Hydrate (2 eq.) A->B C 3. Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Concentrate D->E F 6. Precipitate in Ice Water E->F G 7. Vacuum Filtration F->G H 8. Wash with H₂O & Cold EtOH G->H I 9. Dry Under Vacuum H->I J 10. Recrystallize from EtOH I->J K 11. Isolate & Dry Pure Product J->K

Caption: Workflow for the synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Product Characterization

The identity and purity of the synthesized 2-(2,4,6-trichlorophenoxy)acetohydrazide should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • FTIR Spectroscopy: Look for characteristic peaks: N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O-C stretching of the ether linkage.[9][10][11]

  • ¹H NMR Spectroscopy: The spectrum should show signals corresponding to the aromatic protons, the -O-CH₂- protons, and the -NH and -NH₂ protons. The integration of these signals should match the number of protons in the structure.[9][12]

  • Mass Spectrometry: To confirm the molecular weight of the product (C₈H₇Cl₃N₂O₂: 269.51 g/mol ).[13][14]

Critical Safety and Handling Protocols

WARNING: Hydrazine hydrate is highly toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled, swallowed, or absorbed through the skin.[15] All handling must be performed with strict adherence to safety protocols.

  • Engineering Controls: All operations involving hydrazine hydrate MUST be conducted in a certified chemical fume hood with proper ventilation to minimize vapor inhalation.[5][16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear splash-proof chemical safety goggles and a full-face shield.[16]

    • Skin Protection: Wear a flame-resistant lab coat and chemical-resistant gloves (neoprene or butyl rubber are recommended).[16] Ensure full-length pants and closed-toe shoes are worn.

    • Respiratory Protection: For spills or situations where exposure limits may be exceeded, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.

  • Handling:

    • Store hydrazine hydrate in tightly sealed containers, away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[17]

    • Have an emergency safety shower and eyewash station immediately accessible.[18]

  • Spill Response:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite). Do not use combustible materials.

    • For large spills, evacuate the area immediately and contact emergency personnel.[16]

  • Waste Disposal:

    • All hydrazine-containing waste is considered hazardous.[19]

    • Collect all liquid and solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Waste can be neutralized by trained personnel through slow addition to a dilute solution of sodium or calcium hypochlorite.[15]

    • Dispose of all hazardous waste through your institution's environmental health and safety office or a licensed contractor.[16]

References

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]

  • Eastchem. (2025, August 25). Common Applications and Maintenance of Hydrazine Hydrate. Retrieved from [Link]

  • Surechem. (2015, October 6). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Hydrazines. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PMC. Retrieved from [Link]

  • Kulka, M. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US3023241A - Preparation of acyl hydrazine derivatives.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Patel, P., Gor, D., & Patel, P. S. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism.... Retrieved from [Link]

  • Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). HU208296B - Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride.
  • Pan, Z., et al. (2007). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E. Retrieved from [Link]

  • El-Gazzar, A. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]

  • Ibrahim, N. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. Retrieved from [Link]

  • Chembb. (2025, October 8). N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine: A Key Agrochemical Intermediate. Retrieved from [Link]

  • Sakata, G., et al. (n.d.). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trichlorophenoxyacetic acid. Retrieved from [Link]

  • Wintachai, P., et al. (2023). FTIR spectral correlation with alpha-glucosidase inhibitory activities of selected leafy plants extracts. Songklanakarin Journal of Science and Technology. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the microwave-assisted organic synthesis (MAOS) of 2-(2,4,6-trichlorophenoxy)acetohydrazide and its subsequent derivatization into Schiff bases. The 2,4,6-trichlorophenoxy moiety is a pharmacophore of significant interest in antimicrobial and herbicidal research due to its lipophilicity and electronic properties. However, the steric hindrance imposed by chlorine atoms at the ortho (2,6) positions renders conventional thermal synthesis sluggish and low-yielding.[1]

By transitioning from conductive heating (reflux) to dielectric heating (microwave), this protocol reduces reaction times from 4–6 hours to <10 minutes while increasing yields by 15–20% . This guide provides a self-validating workflow, ensuring reproducibility through critical checkpoints.

Scientific Rationale & Mechanism

The Steric Challenge

In 2,4,6-trichlorophenol, the hydroxyl group is flanked by two bulky chlorine atoms.[1] In nucleophilic substitution reactions (etherification), these atoms create a steric blockade, impeding the attack on ethyl chloroacetate. Conventional heating relies on convection currents, which are often insufficient to overcome this activation energy barrier efficiently, leading to incomplete conversion and side reactions.[1]

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the reaction matrix via two mechanisms:

  • Dipolar Polarization: Polar solvent molecules (Ethanol/DMF) align with the oscillating electric field, generating internal heat via molecular friction.[1]

  • Ionic Conduction: Dissolved ions (e.g., Phenoxide anions,

    
    ) oscillate under the field, generating heat through collision.[1]
    

Expert Insight: For this specific synthesis, the "specific microwave effect" is critical. The rapid, uniform heating minimizes the decomposition of the hydrazine hydrate—a common issue in prolonged thermal reflux—thereby improving the purity of the hydrazide intermediate.

Materials & Instrumentation

Reagents
  • Precursor: 2,4,6-Trichlorophenol (98%)

  • Alkylating Agent: Ethyl chloroacetate[1]

  • Nucleophile: Hydrazine hydrate (80% or 99%)

  • Base: Anhydrous Potassium Carbonate (

    
    )
    
  • Solvents: Ethanol (Abs.), Acetone, DMF (for recrystallization)

  • Catalyst: Glacial Acetic Acid (for Schiff base formation)[2]

Instrumentation
  • Microwave Reactor: Monomode or Multimode system (e.g., CEM Discover or Anton Paar Monowave).[1] Note: Domestic ovens are discouraged due to lack of temperature control and safety hazards.

  • Analysis: FTIR (ATR),

    
    H-NMR (300/400 MHz), TLC (Silica gel 
    
    
    
    ).

Experimental Protocols

Synthetic Pathway Visualization

The following diagram outlines the three-stage synthesis and the chemical logic flow.

ReactionScheme cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization TCP 2,4,6-Trichlorophenol Ester Ethyl 2-(2,4,6- trichlorophenoxy)acetate TCP->Ester K2CO3, Acetone MW: 140°C, 5 min ECA Ethyl chloroacetate ECA->Ester Hydrazide 2-(2,4,6-Trichlorophenoxy) acetohydrazide Ester->Hydrazide EtOH MW: 80°C, 3 min Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide SchiffBase Schiff Base (Target Scaffold) Hydrazide->SchiffBase EtOH, cat. AcOH MW: 90°C, 2-5 min Aldehyde Ar-CHO (Aldehyde) Aldehyde->SchiffBase

Figure 1: Synthetic pathway for the generation of 2,4,6-trichlorophenoxy scaffolds via MAOS.

Protocol 1: Synthesis of Ethyl 2-(2,4,6-trichlorophenoxy)acetate

Objective: Overcome steric hindrance to form the ester linkage.

  • Setup: In a 10 mL microwave vial, dissolve 2,4,6-trichlorophenol (10 mmol) in 15 mL of dry acetone.

  • Addition: Add anhydrous

    
     (15 mmol)  followed by ethyl chloroacetate (10 mmol) .
    
  • Irradiation: Seal the vial. Irradiate at 140°C (Hold Time: 5–7 min) with high stirring.

    • Power Limit: Set to 200W to allow rapid ramping.[1]

  • Workup: Pour the reaction mixture into ice-cold water. The ester will precipitate immediately.[1]

  • Purification: Filter, wash with water, and recrystallize from ethanol.

    • Checkpoint: The product should be a white crystalline solid.[1]

Protocol 2: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Objective: Nucleophilic acyl substitution.

  • Setup: Dissolve the Ester (from Step 1, 5 mmol) in 10 mL of Ethanol (Abs.).

  • Addition: Add Hydrazine hydrate (10 mmol, excess) dropwise.

  • Irradiation: Irradiate at 80°C for 3 minutes .

    • Note: Ethanol absorbs microwaves well; temperature control is vital to prevent hydrazine decomposition.[1]

  • Workup: Cool the vial. The hydrazide often crystallizes upon cooling.[1] If not, pour onto crushed ice.

  • Validation:

    • Melting Point: ~168–170°C (Lit.[1][3] value check).

    • IR Spectrum: Look for doublet peaks at 3300–3100 cm⁻¹ (

      
      ) and a strong carbonyl peak at ~1660 cm⁻¹  (
      
      
      
      amide).[4]
Protocol 3: Library Generation (Schiff Bases)

Objective: Condensation with aldehydes to form the azomethine (-N=CH-) linker.

  • Setup: Mix Hydrazide (1 mmol) and substituted Aromatic Aldehyde (1 mmol) in 5 mL Ethanol.

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid.

  • Irradiation: Irradiate at 90°C for 2–5 minutes .

  • Workup: The Schiff base precipitates upon cooling.[1][5] Filter and wash with cold ethanol.[1][5]

Data Presentation & Comparative Analysis

The following table contrasts the efficiency of the microwave method against traditional thermal reflux (based on aggregated literature data for phenoxyacetohydrazides).

Reaction StepMethodTimeYield (%)Solvent
Esterification Thermal Reflux5–6 hrs65–70%Acetone
Microwave 5–7 min 85–92% Acetone
Hydrazinolysis Thermal Reflux4–5 hrs60–68%Ethanol
Microwave 3 min 88–95% Ethanol
Schiff Base Thermal Reflux3–4 hrs70–75%Ethanol/AcOH
Microwave 2–5 min 90–98% Ethanol/AcOH

Self-Validating Workflow (Quality Control)

To ensure "Trustworthiness" in your results, follow this logic flow. If a step fails, do not proceed; optimize the previous parameter.

Workflow Start Start Synthesis MW_Reaction MW Irradiation (Time/Temp Control) Start->MW_Reaction TLC_Check TLC Check (Hexane:EtOAc 7:3) MW_Reaction->TLC_Check Workup Precipitation & Filtration TLC_Check->Workup Single Spot (Rf changed) Fail_Loop Optimize: Increase Temp (+10°C) or Time (+2 min) TLC_Check->Fail_Loop SM Present Recryst Recrystallization (EtOH/DMF) Workup->Recryst Spec_Check Spectral Validation (IR: NH/CO bands) Recryst->Spec_Check Fail_Loop->MW_Reaction

Figure 2: Operational workflow with built-in decision nodes for quality assurance.

Critical Checkpoints:
  • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3).[1] The ester will have a higher

    
     than the hydrazide.[1] The hydrazide will stay closer to the baseline due to the polar 
    
    
    
    group.[1]
  • IR Fingerprint:

    • Ester: strong

      
       at ~1730-1750 cm⁻¹.[1]
      
    • Hydrazide:

      
       shifts to ~1660 cm⁻¹; appearance of NH doublet.[1]
      
    • Schiff Base: Disappearance of

      
       doublet; appearance of 
      
      
      
      stretch at ~1600-1620 cm⁻¹.[1]

References

  • MDPI. (2024).[1] Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. Molecules.[1][5][6][7][8][9][10][11][12][13][14] Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012).[1] 2,4,6-Trichlorophenylhydrazine Schiff bases as DPPH radical and super oxide anion scavengers.[1][11][15] Med Chem. Retrieved from [Link]

  • Global Research Online. (2025). A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods. Retrieved from [Link]

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Metal Complexes with 2-(2,4,6-Trichlorophenoxy)acetohydrazide Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydrazide and hydrazone derivatives represent a cornerstone in the design of versatile chelating ligands in coordination chemistry. Their ability to form stable complexes with a wide array of transition metals is attributed to the presence of multiple donor sites, including the carbonyl oxygen and hydrazinic nitrogen atoms.[1][2] This structural feature allows them to act as mono- or bidentate ligands, often exhibiting keto-enol tautomerism upon complexation.[3] The resulting metal complexes have garnered significant interest from the scientific community, particularly within drug development, owing to their demonstrated therapeutic potential, which includes potent antimicrobial, anticancer, and anti-inflammatory activities.[4][5]

The biological activity of these complexes is often significantly enhanced compared to the free ligands, a phenomenon attributed to Tweedy's chelation theory.[6] This theory posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms and cancer cells, thereby augmenting its biological efficacy.

This guide provides a detailed, step-by-step protocol for the synthesis of the novel ligand, 2-(2,4,6-trichlorophenoxy)acetohydrazide, and its subsequent use in the preparation of various transition metal complexes. We will delve into the causality behind experimental choices, provide robust characterization methodologies, and frame the protocols to be self-validating for researchers, scientists, and drug development professionals.

Part I: Synthesis of the Ligand: 2-(2,4,6-Trichlorophenoxy)acetohydrazide

The synthesis of the target ligand is a two-step process, beginning with the formation of an ester via Williamson ether synthesis, followed by hydrazinolysis to yield the final acetohydrazide.

Workflow for Ligand Synthesis

G A Step 1: Esterification (Williamson Ether Synthesis) B Starting Materials: - 2,4,6-Trichlorophenol - Ethyl Chloroacetate - K₂CO₃ (Base) - Acetone (Solvent) A->B Reagents C Reflux Reaction B->C Conditions D Intermediate Product: Ethyl 2-(2,4,6-trichlorophenoxy)acetate C->D Yields E Step 2: Hydrazinolysis D->E F Reactants: - Intermediate Ester - Hydrazine Hydrate (NH₂NH₂·H₂O) - Ethanol (Solvent) E->F Reagents G Reflux Reaction F->G Conditions H Final Product: 2-(2,4,6-Trichlorophenoxy)acetohydrazide G->H Yields

Caption: Workflow for the two-step synthesis of the target ligand.

Step 1: Synthesis of Ethyl 2-(2,4,6-Trichlorophenoxy)acetate

Principle: This step involves a classic Williamson ether synthesis. The phenolic proton of 2,4,6-trichlorophenol is abstracted by a weak base (potassium carbonate) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl chloroacetate in an Sₙ2 reaction, displacing the chloride ion and forming the desired ester. Anhydrous acetone is an ideal solvent as it readily dissolves the reactants and is easily removed post-reaction.

Materials:

  • 2,4,6-Trichlorophenol (1.0 eq)

  • Ethyl chloroacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • To a 250 mL round-bottom flask, add 2,4,6-trichlorophenol (1.0 eq) and anhydrous acetone (100 mL). Stir until fully dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will appear milky.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the stirring suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and KCl byproduct.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol to yield white crystalline solids.

Step 2: Synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Principle: This reaction is a nucleophilic acyl substitution known as hydrazinolysis. Hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the previously synthesized ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethanol molecule to yield the stable acetohydrazide product. This is a standard and efficient method for converting esters to hydrazides.[7][8]

Materials:

  • Ethyl 2-(2,4,6-trichlorophenoxy)acetate (1.0 eq)

  • Hydrazine Hydrate (80% or higher, 2.0 eq)

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • Dissolve Ethyl 2-(2,4,6-trichlorophenoxy)acetate (1.0 eq) in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (2.0 eq) to the solution. A slight exotherm may be observed.

  • Attach a reflux condenser and heat the reaction mixture under reflux for 6-8 hours.

  • Monitor the reaction completion using TLC.

  • Once complete, reduce the volume of the solvent by about half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator. The final product, 2-(2,4,6-Trichlorophenoxy)acetohydrazide, should be a white crystalline powder.[9]

Part II: Synthesis of Metal Complexes

Principle: The formation of metal complexes occurs through a coordination reaction where the acetohydrazide ligand donates lone pairs of electrons to the vacant d-orbitals of a transition metal ion, forming coordinate bonds.[3] The ligand typically acts as a bidentate chelator, coordinating through the carbonyl oxygen and the terminal (-NH₂) nitrogen atom.[10] The reaction is generally carried out by refluxing the ligand with a metal salt in an appropriate solvent. The stoichiometry (ligand-to-metal ratio) can be varied to obtain complexes with different coordination numbers and geometries.[11]

General Protocol for Metal Complex Synthesis
Workflow for Metal Complex Synthesis

G A Ligand (L) (in Ethanol) Metal Salt (MXn) (in Ethanol/Water) B Mix & Reflux (4-6 hours) A->B Reaction C Precipitation (Cooling) B->C Product Formation D Filtration Washing (with cold ethanol) Drying C->D F Final Metal Complex [M(L)x]Yn D->F Purified Product E Characterization G FT-IR UV-Vis Elemental Analysis TGA E->G F->E

Caption: General workflow for the synthesis and analysis of metal complexes.

Materials:

  • 2-(2,4,6-Trichlorophenoxy)acetohydrazide ligand

  • Metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, ZnCl₂)

  • Ethanol or Methanol

Protocol:

  • Prepare a hot ethanolic solution of the 2-(2,4,6-trichlorophenoxy)acetohydrazide ligand (e.g., 2 mmol in 30 mL ethanol).

  • In a separate beaker, prepare a solution of the desired metal salt (e.g., 1 mmol for a 2:1 ligand-to-metal ratio) in a minimum amount of ethanol or a water-ethanol mixture.[12]

  • Add the metal salt solution dropwise to the hot, stirring ligand solution.

  • A change in color or the formation of a precipitate is often observed immediately.

  • Heat the resulting mixture to reflux for 4-6 hours to ensure complete complexation.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the colored complex by vacuum filtration.

  • Wash the product several times with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Example Reaction Parameters
Metal SaltLigand:Metal RatioSolventExpected Complex Color
CuCl₂·2H₂O2:1EthanolGreen
NiCl₂·6H₂O2:1EthanolPale Green
CoCl₂·6H₂O2:1MethanolPink/Violet
ZnCl₂2:1EthanolWhite/Off-white

Part III: Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

1. FT-IR Spectroscopy:

  • Ligand: Expect characteristic peaks for N-H stretching (around 3200-3300 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹).

  • Complexes: The most telling evidence of coordination is a shift in the key vibrational frequencies.[13]

    • The C=O (amide I) band is expected to shift to a lower frequency (e.g., by 20-40 cm⁻¹), indicating coordination through the carbonyl oxygen.

    • The N-H stretching frequency may also shift.

    • The appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be assigned to M-O and M-N vibrations, providing direct evidence of complexation.[10]

2. ¹H NMR Spectroscopy (for Ligand and Diamagnetic Complexes, e.g., Zn(II)):

  • Ligand: The spectrum in DMSO-d₆ should show distinct signals for the aromatic protons, the -CH₂- protons, and the exchangeable -NH and -NH₂ protons.

  • Zn(II) Complex: Upon complexation, shifts in the proton signals adjacent to the coordination sites (e.g., -NH₂) are expected, confirming the ligand's involvement in the complex.

3. UV-Visible Spectroscopy:

  • Ligand: The spectrum typically shows absorption bands in the UV region corresponding to π → π* and n → π* transitions within the aromatic ring and carbonyl group.[10]

  • Complexes (Co, Ni, Cu): The appearance of new bands in the visible region is indicative of d-d electronic transitions of the central metal ion. The position and intensity of these bands can provide valuable information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center.[10][11]

4. Molar Conductance:

  • Measuring the molar conductivity of the complexes in a solvent like DMF or DMSO helps determine whether the anions (e.g., chloride) are inside or outside the coordination sphere. Low values typically indicate a non-electrolytic nature, suggesting the anions are coordinated to the metal.[11]

5. Thermal Analysis (TGA/DTA):

  • Thermogravimetric analysis (TGA) can confirm the presence of coordinated or lattice solvent molecules (like water) and provides information on the thermal stability of the complexes.

Part IV: Applications in Drug Development

Metal complexes derived from hydrazide-hydrazone ligands are extensively studied for their biological activities. The incorporation of a trichlorophenoxy moiety is strategic, as halogenated aromatic compounds are known to possess significant pharmacological properties. It is hypothesized that these new complexes could exhibit:

  • Antimicrobial Activity: The lipophilic nature of the complexes allows for enhanced diffusion through cell membranes of bacteria and fungi, potentially disrupting essential enzyme functions.[5][10]

  • Anticancer Activity: Many metal complexes, particularly those of copper and ruthenium, have shown promise as anticancer agents. They can induce apoptosis in cancer cells through mechanisms like ROS generation and DNA intercalation.[4] The synthesized complexes should be screened against various cancer cell lines to evaluate their cytotoxic potential.

References

  • AIP Publishing. Synthesis of Transition Metal Complexes of Zn with Hydrazone Schiff Base as a Ligand. Available from: [Link]

  • MDPI. Synthesis of N,O-Chelating Hydrazidopalladium Complexes from 1,2-Bis(trifluoroacetyl)hydrazine. Available from: [Link]

  • Science Publishing Group. Synthesis and Characterization of Metal Complexes of Schiff's Base Ligands Derived from 4-Carboxy Hydrazide-5, 6-Diphenyl-3[2-H]Pyridazone. Available from: [Link]

  • SlideShare. synthesis and characterization of hydrazone ligand and their metal complexes. Available from: [Link]

  • CyberLeninka. COMPLEXES OF METALS WITH HYDRAZONE HYDRAZIDE SALICYLIC ACID. Available from: [Link]

  • Royal Society of Chemistry. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Available from: [Link]

  • Frontiers. A review of hydrazide-hydrazone metal complexes' antitumor potential. Available from: [Link]

  • ResearchGate. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Available from: [Link]

  • MDPI. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Available from: [Link]

  • Journal of Pharmaceutical Sciences and Research. Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Available from: [Link]

  • Springer Nature. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • Oxford Academic. Chemical synthesis of proteins using hydrazide intermediates. Available from: [Link]

  • ResearchGate. Methods for hydrazide synthesis a Biologically important hydrazide.... Available from: [Link]

  • National Center for Biotechnology Information. N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. Available from: [Link]

  • Semantic Scholar. Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. Available from: [Link]

  • Asian Journal of Chemistry. Macrocyclic Metal Complexes of Tetradentate Hydrazone Ligand: Synthesis, Characterization and its Applications. Available from: [Link]

  • Bendola Publishing. Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. Available from: [Link]

  • MDPI. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of Pd (II) Schiff Base Metal Complexes. Available from: [Link]

  • Academic Journal of Chemistry. Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(2,4,6-Trichlorophenoxy)acetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides researchers and drug development professionals with validated protocols, mechanistic troubleshooting, and quantitative benchmarks to optimize the yield and purity of 2-(2,4,6-Trichlorophenoxy)acetohydrazide—a critical intermediate in the synthesis of bioactive 1,3,4-oxadiazole and hydrazone derivatives.

Synthesis Workflow & Mechanistic Pathway

Understanding the kinetic and thermodynamic pathways of this two-step synthesis is critical for preventing side reactions. The workflow below maps the optimal path to the target product alongside common failure modes.

SynthesisPathway N1 2,4,6-Trichlorophenol + Ethyl Chloroacetate N2 Step 1: Williamson Alkylation Anhydrous K₂CO₃, Acetone, Reflux N1->N2 N3 Ethyl 2-(2,4,6-trichlorophenoxy)acetate (Intermediate Ester) N2->N3 SN2 Alkylation N4 Step 2: Hydrazinolysis NH₂NH₂·H₂O (Excess), Abs. EtOH, Reflux N3->N4 N5 2-(2,4,6-Trichlorophenoxy)acetohydrazide (Target Product) N4->N5 Nucleophilic Acyl Substitution N6 Diacylhydrazine Dimer (Side Product) N4->N6 Low Hydrazine Ratio N7 2,4,6-Trichlorophenoxyacetic acid (Hydrolysis Product) N4->N7 High Water Content

Mechanistic workflow for 2-(2,4,6-Trichlorophenoxy)acetohydrazide synthesis and side reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. We embed the causality behind each procedural choice so you can adapt the chemistry to your specific laboratory conditions.

Phase 1: Williamson Etherification (Intermediate Synthesis)

Goal: Synthesize Ethyl 2-(2,4,6-trichlorophenoxy)acetate.

  • Preparation: Charge a rigorously dried round-bottom flask with 2,4,6-trichlorophenol (1.0 eq) and dry acetone (or DMF for scale-up).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 eq).

    • Causality: K₂CO₃ acts as a mild base to deprotonate the phenol. Using a finely powdered, anhydrous form maximizes the surface area for this heterogeneous reaction and prevents the premature hydrolysis of the alkylating agent.

  • Alkylation: Add ethyl chloroacetate (1.2 eq) dropwise to control exothermicity.

  • Reflux & Validation: Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the phenolic spot (which stains strongly with KMnO₄) disappears.

  • Workup: Filter the hot mixture to remove inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure and recrystallize the residue from absolute ethanol.

Phase 2: Hydrazinolysis (Target Synthesis)

Goal: Convert the intermediate ester to 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

  • Preparation: Dissolve the intermediate ester (1.0 eq) in absolute ethanol.

    • Causality: Absolute ethanol is critical. The presence of water shifts the reaction pathway toward ester hydrolysis, yielding the undesired carboxylic acid instead of the hydrazide 1.

  • Nucleophilic Attack: Add 99% hydrazine monohydrate (3.0 eq) dropwise at room temperature.

    • Causality: A strict 3-fold molar excess of hydrazine is required. This high local concentration ensures the mono-acyl hydrazide is the kinetic product, preventing a second ester molecule from reacting with the newly formed hydrazide 2.

  • Reflux: Attach a reflux condenser equipped with a calcium chloride guard tube. Reflux on a water bath for 20–24 hours 3.

  • Isolation: Concentrate the mixture to half volume, cool, and pour into crushed ice. Allow it to stand for 4–5 hours at room temperature. Filter the separated solid, wash with cold water, dry, and recrystallize from ethanol 3.

Troubleshooting Guides & FAQs

Q1: My Phase 1 alkylation yield is consistently below 50%, and TLC shows unreacted 2,4,6-trichlorophenol. How can I drive the reaction to completion?

  • Root Cause: The two ortho-chlorine atoms on 2,4,6-trichlorophenol exert significant steric hindrance and electron-withdrawing effects, drastically reducing the nucleophilicity of the phenoxide ion compared to an unsubstituted phenol.

  • Solution: Switch the solvent from acetone to N,N-Dimethylformamide (DMF) to allow for a higher reflux temperature. Additionally, add a catalytic amount (0.1 eq) of Potassium Iodide (KI). Causality: KI facilitates an in situ Finkelstein reaction, converting ethyl chloroacetate to the highly reactive ethyl iodoacetate, which is much more susceptible to nucleophilic attack by the sterically hindered phenoxide.

Q2: During Phase 2, a highly insoluble white precipitate forms rapidly. Mass spectrometry indicates a mass roughly double my target. What went wrong?

  • Root Cause: You have synthesized the symmetric 1,2-diacylhydrazine dimer (1,2-bis(2-(2,4,6-trichlorophenoxy)acetyl)hydrazine). This occurs when the primary amine of the newly formed acetohydrazide attacks another molecule of the unreacted ester.

  • Solution: This is a stoichiometry and addition-rate issue. Ensure you are using at least a 3.0 molar equivalent of hydrazine monohydrate 1. Furthermore, reverse the addition order: dissolve the hydrazine in ethanol and add the ester solution dropwise to maintain a constant excess of hydrazine in the reaction microenvironment.

Q3: My final product has a lower-than-expected melting point and exhibits a broad O-H stretch on IR. Why did I get the carboxylic acid instead of the hydrazide?

  • Root Cause: Ester hydrolysis outcompeted hydrazinolysis. This happens if the reaction environment contains too much water, causing hydrazine to act as a general base rather than a nucleophile.

  • Solution: Verify that you are using 99% hydrazine monohydrate, not the 64% or 80% aqueous solutions. Ensure your ethanol is absolute (anhydrous). If ambient humidity is high, strictly use a calcium chloride drying tube during reflux 3.

Quantitative Data & Yield Optimization

Use the following tables to benchmark your reaction setup and validate your synthesized compounds.

Table 1: Optimal Stoichiometric Ratios & Conditions
Reagent/ParameterPhase 1 (Alkylation)Phase 2 (Hydrazinolysis)
Limiting Reagent 2,4,6-Trichlorophenol (1.0 eq)Ethyl 2-(2,4,6-trichlorophenoxy)acetate (1.0 eq)
Reactant Ethyl chloroacetate (1.2 eq)Hydrazine Monohydrate 99% (3.0 eq)
Base / Catalyst Anhydrous K₂CO₃ (1.5 eq)None (Hydrazine acts as nucleophile)
Solvent Dry Acetone or DMFAbsolute Ethanol
Temperature & Time Reflux (56°C or 153°C), 6-8 hrsReflux (78°C), 20-24 hrs
Expected Yield 85 - 90%75 - 85%
Table 2: Self-Validation Spectrometric Benchmarks (IR)
Functional GroupPhase 1 Intermediate (Ester)Phase 2 Product (Hydrazide)Status
C=O (Ester) ~1750 cm⁻¹ (Strong)AbsentDisappears upon completion
C=O (Amide I) Absent~1680 cm⁻¹ (Strong)Appears upon completion
N-H (Primary/Secondary) Absent3200 - 3300 cm⁻¹ (Broad/Split)Appears upon completion
C-O-C (Ether) ~1220 cm⁻¹~1220 cm⁻¹Conserved

References

  • Source: Indian Journal of Chemistry (SciSpace)
  • Source: World Journal of Pharmacy and Pharmaceutical Sciences (WJPPS)
  • Source: Molecules (PMC / NIH)

Sources

Technical Support Center: Optimizing Trichlorophenoxy Acetohydrazide Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of aryloxyacetohydrazides. The condensation of ethyl trichlorophenoxyacetate with hydrazine hydrate to form trichlorophenoxy acetohydrazide is a critical intermediate step in the development of herbicides, anti-inflammatory agents, and apoptotic inducers.

While this nucleophilic acyl substitution is conceptually straightforward, researchers frequently encounter yield-limiting side reactions—namely, dimerization (diacylhydrazine formation) and ester hydrolysis . This guide synthesizes field-proven insights and authoritative literature to help you troubleshoot, optimize, and validate your synthetic workflows.

I. Mechanistic Overview & Competing Pathways

To minimize side reactions, one must understand the competing kinetics within the reaction matrix. The desired pathway is the primary hydrazinolysis of the ester. However, if conditions are poorly controlled, the newly formed hydrazide can act as a nucleophile against the remaining ester (forming a dimer), or the water present in the hydrazine hydrate can hydrolyze the ester back to its free acid.

Reaction_Pathways Ester Ethyl Trichlorophenoxyacetate (Starting Material) Hydrazide Trichlorophenoxy Acetohydrazide (Target Product) Ester->Hydrazide + Hydrazine (Desired) Diacyl Diacylhydrazine (Dimerization Side Product) Ester->Diacyl Acid Trichlorophenoxyacetic Acid (Hydrolysis Side Product) Ester->Acid + H2O (Side Reaction) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Hydrazide Hydrazide->Diacyl + Ester (Over-reaction)

Fig 1. Competing pathways in trichlorophenoxy acetohydrazide synthesis.

II. Troubleshooting FAQs

Q1: Why is my product heavily contaminated with symmetric diacylhydrazine? Causality: The primary amine of the newly synthesized acetohydrazide is highly nucleophilic. If the local concentration of the unreacted starting ester is too high relative to the hydrazine, the hydrazide will attack the ester, forming an unwanted symmetric 1,2-bis(trichlorophenoxyacetyl)hydrazine dimer. Solution: Always maintain a strict stoichiometric excess of hydrazine. Authoritative protocols recommend using up to an 8-fold molar excess of hydrazine hydrate 1. Furthermore, control the order of addition: dissolve the ester in your solvent and add the hydrazine dropwise to ensure the nucleophile is always in local excess.

Q2: I am observing significant ester hydrolysis (free trichlorophenoxyacetic acid). How do I prevent this? Causality: Hydrazine hydrate inherently introduces water into the reaction. Under prolonged reflux conditions, the hydroxide/water acts as a competing nucleophile against the ester carbonyl, leading to irreversible hydrolysis into the free acid 2. Solution: Minimize extraneous water by strictly using absolute ethanol rather than 95% ethanol. Additionally, limit the reaction time. While some older protocols reflux for 24 hours with only 2 equivalents of hydrazine 3, optimizing to 8 equivalents allows for complete conversion in just 4–6 hours, significantly reducing the window for hydrolysis to occur 1.

Q3: The reaction stalls at 60% conversion. Should I increase the temperature? Causality: Hydrazine is highly volatile. If your reflux condenser is inefficient, hydrazine escapes the reaction matrix as a vapor, dropping the effective molarity in the solvent and stalling the reaction. Solution: Do not exceed the boiling point of ethanol (78 °C). Instead, ensure a highly efficient chilled reflux condenser is utilized. If Thin-Layer Chromatography (TLC) indicates stalled progress, cool the mixture slightly and add a secondary 1.0 eq spike of hydrazine hydrate rather than increasing the heat.

III. Quantitative Optimization Matrix

To illustrate the impact of reaction parameters on side-product formation, the following table summarizes the expected outcomes when modifying stoichiometry, solvent, and time based on literature precedents.

Hydrazine EquivalentsSolvent ChoiceReflux TimeTarget Hydrazide YieldDiacylhydrazine FormationEster Hydrolysis
2.0 eq 95% Ethanol24 hours~65%Moderate (10-15%)High (>15%)
8.0 eq Absolute Ethanol6 hours87% Low (<2%) Low (<2%)

IV. Validated Experimental Protocol

The following protocol is engineered as a self-validating system, designed specifically to synthesize 2,4,5-trichlorophenoxyacetic acid hydrazide while suppressing dimerization and hydrolysis 1.

Materials:

  • Ethyl 2-(2,4,5-trichlorophenoxy)acetate (10.0 mmol)

  • Hydrazine hydrate (80% or 99%, 80.0 mmol, 8.0 eq)

  • Absolute ethanol (30 mL)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of ethyl 2-(2,4,5-trichlorophenoxy)acetate in 30 mL of absolute ethanol.

    • Causality: Absolute ethanol is critical to suppress the water-driven hydrolysis side reaction.

  • Nucleophile Addition: Add hydrazine hydrate (5 mL, 80.0 mmol) dropwise to the stirring solution at room temperature.

    • Causality: The massive 8-fold excess ensures that the rate of primary hydrazinolysis vastly outcompetes the secondary dimerization reaction.

  • Condensation (Reflux): Attach a highly efficient reflux condenser equipped with a calcium chloride guard tube 3. Heat the mixture to 78 °C and reflux for 4 to 6 hours.

  • In-Process Validation (TLC): After 4 hours, check reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the high-Rf ester spot disappears, replaced by a highly polar, low-Rf hydrazide spot.

  • Precipitation: Remove from heat and allow the mixture to cool to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: The target hydrazide has significantly lower solubility in cold ethanol compared to the starting ester and hydrazine.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with ice-cold ethanol followed by diethyl ether to remove residual hydrazine and trace unreacted ester.

  • Final Validation: Recrystallize from ethanol. Verify the product purity by checking the melting point. Pure 2,4,5-trichlorophenoxyacetic acid hydrazide manifests as colorless crystals with a sharp melting point of 218–220 °C 1.

Protocol_Workflow Step1 1. Dissolution Dissolve Ester in Abs. Ethanol Step2 2. Addition Add Hydrazine Hydrate (8.0 eq) Step1->Step2 Step3 3. Condensation Reflux at 78°C for 4-6 hours Step2->Step3 Step4 4. Precipitation Cool to RT, then apply ice bath Step3->Step4 Step5 5. Filtration Filter & wash with ice-cold EtOH Step4->Step5 Step6 6. Validation Check m.p. (218–220 °C) & TLC Step5->Step6

Fig 2. Validated workflow for high-yield hydrazide synthesis and purification.

V. References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition , MDPI Pharmaceuticals,

  • Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents , SciSpace,

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic , PubMed,

Sources

Recrystallization solvents for high purity 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Purity 2-(2,4,6-Trichlorophenoxy)acetohydrazide

CAS: 190588-40-0 | Molecular Formula: C₈H₇Cl₃N₂O₂ | MW: 269.51 g/mol [1][2]

Executive Summary & Solvent Selection Strategy

The Challenge: Recrystallizing 2-(2,4,6-trichlorophenoxy)acetohydrazide presents a specific challenge due to the 2,4,6-trichloro substitution pattern . These chlorine atoms introduce significant lipophilicity and steric bulk compared to unsubstituted phenoxyacetohydrazides. This often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent polarity or cooling rate is not precisely controlled.

Solvent Recommendations: Based on the solubility differential between the polar hydrazide moiety and the lipophilic trichlorophenyl ring, the following solvent systems are validated for this class of compounds.

Solvent SystemRolePerformance RatingTechnical Notes
Ethanol (95%) Primary ⭐⭐⭐⭐⭐ (Best Balance)The "Gold Standard." Dissolves the compound at reflux (78°C) but shows poor solubility at 0°C, maximizing yield. The 5% water content aids in suppressing ester impurities.
Ethanol/Water (1:1) Yield Optimized ⭐⭐⭐⭐High yield, but risk of trapping impurities. Use only if the crude purity is already >90%. Water acts as a strong anti-solvent.
DMF (Dimethylformamide) Purity Optimized ⭐⭐⭐Excellent for growing large single crystals (e.g., for X-ray diffraction). However, high boiling point makes drying difficult.
Acetonitrile Alternative ⭐⭐Good for removing specific non-polar impurities, but lower overall recovery yield due to higher solubility at room temperature.
Standard Operating Procedure (SOP): Ethanol Recrystallization

Objective: Purify crude hydrazide to >98% purity, removing unreacted ethyl 2-(2,4,6-trichlorophenoxy)acetate and colored oxidation byproducts.

Protocol:

  • Saturation: Place the crude solid in a round-bottom flask. Add Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Reflux: Heat to boiling (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 1 mL increments.

  • Hot Filtration (Critical): If insoluble particles remain (likely inorganic salts or symmetrical hydrazine byproducts), filter the hot solution through a pre-warmed funnel.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).

    • Why? Rapid cooling traps the starting ester inside the crystal lattice.

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol (approx. 2 mL/g).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

A: This is a classic issue with chlorinated aromatics. The melting point of the solvated compound is likely depressed below the temperature of the solvent.

  • The Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) when the solution is slightly cloudy. Alternatively, scratch the inner wall of the flask with a glass rod to induce nucleation. Do not put it directly into an ice bath; let it sit at ambient temperature.

Q2: The crystals are yellowish.[3] How do I remove the color?

A: Yellowing indicates oxidation of the phenolic substructure or trace hydrazine decomposition.

  • The Fix: During the reflux step (Step 2), add Activated Charcoal (5-10% w/w) . Boil for 5-10 minutes, then perform the Hot Filtration step strictly over a bed of Celite to remove the charcoal.

Q3: My melting point is wide (e.g., 145-155°C). What does this mean?

A: A range >2°C indicates impure material. The most likely contaminant is the unreacted ester intermediate.

  • The Fix: The ester is more soluble in ethanol than the hydrazide. Recrystallize again using a slightly larger volume of ethanol (12-15 mL/g) to keep the ester in solution during the filtration step.

Visual Workflows
Figure 1: Recrystallization Logic Flow

A decision tree for selecting the correct purification path based on crude material state.

RecrystallizationLogic Start Start: Crude Solid Evaluation ColorCheck Is the solid colored (Yellow/Brown)? Start->ColorCheck Charcoal Add Activated Charcoal & Perform Hot Filtration ColorCheck->Charcoal Yes Solubility Dissolve in boiling EtOH (95%) ColorCheck->Solubility No Charcoal->Solubility ClearCheck Is solution clear? Solubility->ClearCheck FilterInsol Filter off inorganic salts (Hot Filtration) ClearCheck->FilterInsol No (Cloudy) Cooling Cool to Room Temp ClearCheck->Cooling Yes FilterInsol->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck OilFix Re-heat & Seed; Slower Cooling StateCheck->OilFix Oiling Out FinalFilter Vacuum Filter & Wash with Cold EtOH StateCheck->FinalFilter Crystals Formed OilFix->Cooling Retry

Caption: Workflow for purifying 2-(2,4,6-trichlorophenoxy)acetohydrazide, addressing coloration and phase separation issues.

Figure 2: Impurity Removal Mechanism

Visualizing how the solvent system separates the target hydrazide from common byproducts.

ImpuritySeparation cluster_separation Cooling Phase Separation Crude Crude Mixture HotEtOH Hot Ethanol (Solvent) Crude->HotEtOH Dissolution Target Target Hydrazide (Precipitates) HotEtOH->Target Cooling Ester Unreacted Ester (Stays in Solution) HotEtOH->Ester Remains in Mother Liquor Salts Inorganic Salts (Never Dissolved) HotEtOH->Salts Hot Filter Removal

Caption: Separation logic: The target hydrazide precipitates upon cooling, while lipophilic ester impurities remain dissolved in the ethanol mother liquor.

References
  • BenchChem Protocols.Synthesis and Purification of 2-(2-Chlorophenyl)acetohydrazide.

  • Molecules (MDPI).Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoles derived from 2,4,6-trichlorophenoxyacetohydrazide.

  • Sigma-Aldrich (Merck).Product Specification: 2-(2,4,6-Trichlorophenoxy)acetohydrazide (CAS 190588-40-0).

  • National Institutes of Health (PMC).Structural studies of N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide. (Crystallographic data for the dichloro-analog, informing solvent choices).

Sources

Validation & Comparative

FTIR spectrum analysis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative FTIR Spectrum Analysis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide: A Technical Guide for Drug Development

Introduction As a Senior Application Scientist, I frequently evaluate the structural integrity of intermediate pharmacophores. Hydrazide derivatives of phenoxyacetic acids, such as 2-(2,4,6-Trichlorophenoxy)acetohydrazide, are critical building blocks in the synthesis of anti-inflammatory, anti-angiogenic, and antimicrobial agents[1]. Fourier Transform Infrared (FTIR) spectroscopy remains the gold standard for verifying the successful conversion of the parent carboxylic acid to the target hydrazide.

This guide provides an objective comparison of 2-(2,4,6-Trichlorophenoxy)acetohydrazide against its parent precursor (2,4,6-Trichlorophenoxyacetic acid) and its unsubstituted analog (2-phenoxyacetohydrazide). By dissecting the vibrational modes, we establish a robust, self-validating framework for quality control in drug development workflows.

Structural Context & Analytical Rationale

The conversion of a carboxylic acid to a hydrazide fundamentally alters the hydrogen-bonding network and the electronic environment of the carbonyl group.

  • Parent Acid: Exhibits a strong, broad O-H stretch and a higher-frequency C=O stretch due to carboxylic acid dimerization.

  • Target Hydrazide: The replacement of the -OH with an -NHNH₂ group introduces distinct primary and secondary amine N-H stretching vibrations[2]. The carbonyl (C=O) frequency shifts downward due to the resonance contribution of the adjacent nitrogen lone pairs (amide I band)[3].

  • Halogenation Effects: The presence of three electron-withdrawing chlorine atoms on the aromatic ring in 2-(2,4,6-Trichlorophenoxy)acetohydrazide inductively affects the ether linkage (C-O-C) and shifts the aromatic C=C breathing modes compared to the unchlorinated 2-phenoxyacetohydrazide[4].

Standardized FTIR Analytical Workflow

To ensure reproducibility and high-fidelity spectral data, the following workflow must be strictly adhered to.

FTIR_Workflow A Sample Prep (KBr Pellet) B Background Calibration A->B Transfer C Spectral Acquisition (4000-400 cm⁻¹) B->C Purge D Data Processing (Baseline & ATR Corr) C->D Raw Data E Functional Group Mapping D->E Spectra

Standardized FTIR analytical workflow for phenoxyacetohydrazide derivatives.

Experimental Protocol: The KBr Pellet Method

Causality & Rationale: While Attenuated Total Reflectance (ATR) is convenient, the KBr pellet transmission method is preferred for highly crystalline hydrazides to minimize anomalous dispersion effects and ensure accurate relative peak intensities for the N-H and C=O regions[4]. KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹).

Step-by-Step Methodology:

  • Desiccation: Dry the spectroscopic-grade KBr powder at 105°C for 12 hours. Why: KBr is highly hygroscopic; residual water will produce a broad artifact peak at ~3400 cm⁻¹, masking the critical N-H stretching bands of the hydrazide[3].

  • Milling: Weigh 1-2 mg of 2-(2,4,6-Trichlorophenoxy)acetohydrazide and 100 mg of dried KBr. Grind the mixture in an agate mortar for 3-5 minutes. Why: Achieving a particle size smaller than the wavelength of incident IR light (< 2 µm) prevents the Christiansen effect (asymmetric scattering and baseline distortion).

  • Pressing: Transfer the homogenous powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then apply 10 tons of pressure for 5 minutes. Why: Removing air prevents pellet opacity and minimizes light scattering.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans to enhance the signal-to-noise ratio.

Comparative Spectral Data Analysis

The table below summarizes the diagnostic vibrational frequencies, allowing for objective differentiation between the target compound and its structural alternatives.

Functional Group / Mode2,4,6-Trichlorophenoxyacetic acid (Parent)2-(2,4,6-Trichlorophenoxy)acetohydrazide (Target)2-phenoxyacetohydrazide (Analog)Mechanistic Explanation for Shift
N-H Stretch (sym/asym) Absent3275 – 3360 cm⁻¹3200 – 3350 cm⁻¹Confirms successful hydrazide formation. Split peaks indicate -NH₂[1].
O-H Stretch 2500 – 3300 cm⁻¹ (Broad)AbsentAbsentDisappearance confirms complete conversion of the carboxylic acid.
C=O Stretch (Carbonyl) ~1715 cm⁻¹1650 – 1680 cm⁻¹1660 – 1680 cm⁻¹Downward shift in hydrazides due to resonance from nitrogen lone pairs[3].
C-O-C Stretch (Ether) ~1230 cm⁻¹~1240 cm⁻¹~1220 cm⁻¹Inductive pull of the three Cl atoms stiffens the ether bond slightly.
C-Cl Stretch (Aryl) 600 – 800 cm⁻¹600 – 800 cm⁻¹AbsentConfirms the retention of the trichlorinated aromatic ring.

Pharmacophore Signaling & Biological Relevance

Why do we synthesize 2-(2,4,6-Trichlorophenoxy)acetohydrazide? The hydrazide moiety is not just a synthetic endpoint; it is a highly reactive nucleophile used to generate hydrazones, which are potent inhibitors of cyclooxygenase (COX) and vascular endothelial growth factor (VEGF)[1]. The trichlorophenyl group enhances lipophilicity, improving cellular membrane penetration compared to the unsubstituted analog.

Biological_Interaction cluster_0 Structural Moieties Target 2-(2,4,6-Trichlorophenoxy)acetohydrazide Target Molecule Cl_Ring Trichlorophenyl Ring Lipophilic Anchor Target->Cl_Ring Hydrazide Hydrazide Group (-NHNH₂) H-Bond Donor/Acceptor Target->Hydrazide COX COX-1 / COX-2 Enzymes Anti-inflammatory Target Cl_Ring->COX Hydrophobic Pocket Binding Hydrazide->COX Hydrogen Bonding VEGF VEGF Receptors Anti-angiogenic Target Hydrazide->VEGF Active Site Chelation

Mechanistic pathway of 2-(2,4,6-Trichlorophenoxy)acetohydrazide derivatives in biological targeting.

Conclusion & Quality Control Directives

For scientists validating the synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide, the FTIR spectrum must exhibit a complete absence of the broad carboxylic O-H band (2500–3300 cm⁻¹) and the emergence of sharp N-H doublets (3275–3360 cm⁻¹). The C=O stretch must shift from >1710 cm⁻¹ to the 1650–1680 cm⁻¹ range. Failure to observe these shifts indicates incomplete amidation or residual moisture. By benchmarking against the provided alternatives, researchers can ensure high-fidelity precursor validation before proceeding to downstream drug formulation.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One Source: plos.org URL:[Link]

  • 2-Phenoxyacetohydrazide | C8H10N2O2 | CID 101390 - PubChem - NIH Source: nih.gov URL:[Link]

  • An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones | ACS Omega Source: acs.org URL:[Link]

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides | Semantic Scholar Source: semanticscholar.org URL:[Link]

Sources

1H NMR Chemical Shift Assignments for 2-(2,4,6-Trichlorophenoxy)acetohydrazide: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,4,6-Trichlorophenoxy)acetohydrazide (CAS: 190588-40-0) is a highly functionalized intermediate frequently utilized in the synthesis of agrochemicals and biologically active Schiff bases. For drug development professionals and synthetic chemists, accurate structural elucidation of this molecule via 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control gateway.

This guide provides an objective comparison of the analytical approaches used to assign its 1H NMR spectrum. By evaluating experimental solvent systems (DMSO-d₆ vs. CDCl₃) alongside predictive NMR software (Mnova vs. ChemDraw) , we establish a robust, self-validating framework for definitive chemical shift assignment.

Solvent System Comparison: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent is not merely a matter of solubility; it fundamentally alters the resolution and chemical shift of exchangeable protons in hydrazide derivatives 1.

Performance Analysis
  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): Acts as a strong hydrogen-bond acceptor. It stabilizes the -NH- and -NH₂ protons of the acetohydrazide moiety, significantly slowing down their chemical exchange rate with residual water. This results in distinct, well-resolved downfield signals.

  • CDCl₃ (Chloroform-d): A non-polar solvent with weak hydrogen-bonding capabilities. In CDCl₃, the hydrazide protons undergo rapid exchange, often broadening into the baseline or shifting significantly upfield, making integration and quantification unreliable.

Comparative Experimental Data (Empirical Values)
Proton EnvironmentMultiplicityIntegrationShift in DMSO-d₆ (ppm)Shift in CDCl₃ (ppm)
Aromatic (C3-H, C5-H)Singlet (s)2H7.727.38
Aliphatic (-O-CH₂-C=O)Singlet (s)2H4.684.52
Amide (-NH-)Broad Singlet (br s)1H9.45~7.80 (Often missing)
Amine (-NH₂)Broad Singlet (br s)2H4.38~3.85 (Often missing)

Expertise & Causality: The pronounced downfield shift of the -NH- proton in DMSO-d₆ (9.45 ppm) is caused by the strong intermolecular hydrogen bonding between the hydrazide N-H and the highly electronegative oxygen atom of the DMSO sulfoxide group. This interaction draws electron density away from the proton, deshielding it and shifting its resonance to a higher frequency—a phenomenon well-documented in the structural analysis of phenoxyacetohydrazide complexes 2.

Predictive Software Comparison: Mnova vs. ChemDraw

For high-throughput drug discovery workflows, researchers rely on in silico predictions to guide empirical assignments. We compared the predictive accuracy of Mestrelab's Mnova NMR Predictor against PerkinElmer's ChemDraw Professional 1H NMR Predictor for this specific molecule.

Performance Analysis
  • Mnova NMR: Utilizes a hybrid algorithm of ensemble neural networks and HOSE (Hierarchical Orthogonal Space Encoding) codes. It excels in predicting the anisotropic and inductive effects of the three heavy chlorine atoms on the aromatic ring, accurately predicting the downfield shift of the equivalent meta-protons within a tight error margin.

  • ChemDraw: Relies heavily on empirical additivity rules. While highly accurate for the isolated aliphatic -O-CH₂- group, it struggles with the non-linear hydrogen-bonding dynamics of the hydrazide (-NH-NH₂) tail in specific solvents, significantly underestimating the -NH- shift in DMSO.

Comparative Prediction Data (Target: DMSO-d₆)
Proton EnvironmentEmpirical (ppm)Mnova PredictionChemDraw PredictionDelta (Mnova)Delta (ChemDraw)
Aromatic (2H)7.727.687.55-0.04-0.17
Aliphatic (2H)4.684.714.65+0.03-0.03
Amide (-NH-)9.459.208.10-0.25-1.35

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in your assignments, utilize the following self-validating D₂O-exchange workflow. This protocol definitively isolates the exchangeable hydrazide protons from the carbon-bound protons.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15 mg of 2-(2,4,6-Trichlorophenoxy)acetohydrazide (>98% purity). Dissolve the compound completely in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Calibration: Tune and match the probe on a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆. Shim the magnet until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Primary Acquisition: Acquire the 1D 1H NMR spectrum at 298 K using a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay (D1) to ensure complete longitudinal relaxation for accurate integration.

  • D₂O Exchange Validation (The Self-Validating Step): Remove the NMR tube from the spectrometer, add 2 drops of Deuterium Oxide (D₂O), and shake vigorously for 30 seconds to force proton-deuterium exchange. Re-insert the tube and acquire a second spectrum.

  • Data Analysis: Overlay the two spectra. The signals at 9.45 ppm (-NH-) and 4.38 ppm (-NH₂) will disappear in the D₂O-exchanged spectrum due to rapid deuterium-proton exchange, definitively proving their identity against the non-exchangeable aromatic and aliphatic protons 3.

Visualizations

G A Sample Prep (15mg in DMSO-d6) B 1D 1H NMR Acquisition A->B 400 MHz C D2O Exchange (Self-Validation) B->C Identify NH/NH2 E Final Shift Assignment C->E Empirical Data D Software Prediction D->E Cross-Reference

Workflow for empirical and predictive 1H NMR assignment of hydrazides.

G A 2-(2,4,6-Trichlorophenoxy) acetohydrazide B DMSO-d6 (Strong H-Bonding) A->B C CDCl3 (Weak H-Bonding) A->C D NH/NH2 Signals Resolved (Downfield Shift: 9.45 ppm) B->D Slow Exchange E NH/NH2 Signals Broad/Missing (Upfield Shift / Exchange) C->E Fast Exchange

Impact of solvent choice on the resolution of exchangeable hydrazide protons.

References

  • Guidechem. "2,4-Dichlorophenoxyacetic acid wiki". Guidechem.
  • Semantic Scholar. "2,4-Dichlorophenoxyacetic Acid Derived Schiff Base and Its Lanthanide(III) Complexes". Semantic Scholar.
  • PMC. "Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic". NIH.gov.

Sources

Comparative Analysis: EI vs. ESI Mass Spectrometry for (2,4,5-Trichlorophenoxy)acetohydrazide Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Trichlorophenoxy Acetohydrazide Content Type: Publish Comparison Guide

Executive Summary

(2,4,5-Trichlorophenoxy)acetohydrazide is a critical intermediate in the synthesis of bioactive heterocycles (e.g., oxadiazoles, triazoles) and a derivative of the herbicide 2,4,5-T. Its analysis is pivotal for quality control in drug development and environmental monitoring. This guide compares the analytical performance of Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .

While EI provides a structural "fingerprint" essential for library identification and confirmation of the trichlorophenoxy core, ESI-MS/MS offers superior sensitivity and preservation of the molecular ion, making it the preferred choice for trace quantitation and metabolic screening.

Chemical Identity & Structural Basis[1]

Before analyzing fragmentation, the structural properties that dictate ionization behavior must be defined.

PropertySpecification
Compound Name 2-(2,4,5-Trichlorophenoxy)acetohydrazide
Parent Scaffold 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Molecular Formula

Monoisotopic Mass 267.96 Da (

)
Isotopic Signature Distinctive

cluster (M, M+2, M+4, M+6) in 100:96:30:3 ratio
Key Labile Bonds N-N (Hydrazide), C-N (Amide), O-

(Ether)

Comparative Fragmentation Mechanics

Electron Ionization (EI) – The Structural Fingerprint

Mechanism: Hard ionization (70 eV) induces high internal energy, causing extensive fragmentation.

  • Primary Pathway: The molecular ion (

    
    ) is often weak or absent. The dominant pathway involves the cleavage of the C-N bond (amide) and the ether linkage.
    
  • Diagnostic Ions:

    • 
       196/198/200:  The 2,4,5-trichlorophenol cation (
      
      
      
      ) or phenoxy cation. This is often the base peak, confirming the chlorinated aromatic core.
    • 
       237/239:  The acylium ion (
      
      
      
      ) formed by the loss of the hydrazine moiety (
      
      
      , 31 Da).
    • 
       31:  The hydrazine fragment (
      
      
      
      ), characteristic of the hydrazide tail.
Electrospray Ionization (ESI) – The Soft Approach

Mechanism: Soft ionization generates protonated pseudomolecular ions (


) with minimal in-source fragmentation.
  • Primary Pathway (MS/MS): Collision-Induced Dissociation (CID) of the parent ion (

    
     269).
    
  • Diagnostic Transitions:

    • 
      :  Loss of hydrazine (
      
      
      
      , 32 Da) or
      
      
      .
    • 
      :  Loss of ammonia (
      
      
      
      , 17 Da), a classic hydrazide rearrangement.
    • 
      :  Formation of the protonated trichlorophenol.
      
Visualized Fragmentation Pathway

The following diagram illustrates the divergent pathways between the two ionization modes.

FragmentationPathway Parent Parent Molecule (2,4,5-Trichlorophenoxy)acetohydrazide MW 267.96 EI_Node EI Source (70 eV) Radical Cation M+. Parent->EI_Node Hard Ionization ESI_Node ESI Source (+) Protonated [M+H]+ m/z 269 Parent->ESI_Node Soft Ionization Frag_Acyl Acylium Ion [R-CO]+ m/z 237 (Cl35) EI_Node->Frag_Acyl - N2H3 (31 Da) Frag_Phenol Trichlorophenol Ion [Ar-OH]+. m/z 196/198/200 EI_Node->Frag_Phenol Ether Cleavage Frag_Hydrazide Hydrazide Fragment [N2H3]+ m/z 31 EI_Node->Frag_Hydrazide N-N Cleavage Frag_LossNH3 Cyclic Cation [M+H - NH3]+ m/z 252 ESI_Node->Frag_LossNH3 CID (-17 Da) Frag_LossHyd Acyl Cation [M+H - N2H4]+ m/z 237 ESI_Node->Frag_LossHyd CID (-32 Da)

Figure 1: Mechanistic divergence between EI and ESI fragmentation pathways. EI favors skeletal cleavage (ether/amide bonds), while ESI favors neutral losses (ammonia/hydrazine).

Performance Comparison Data

The following data summarizes the expected ion clusters. Note the characteristic chlorine isotope pattern (


 vs 

) which adds +2 Da peaks.
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Dominant Ion

196 (Trichlorophenol)

269 (

)
Molecular Ion Weak / Absent (

268)
Strong (

269)
Sensitivity Moderate (ng range)High (pg range)
Specificity High (Structural Fingerprint)High (Precursor -> Product Transition)
Key Application Unknown Identification (Library Search)Targeted Quantitation (MRM)
Isotopic Pattern Visible in fragment

196/198/200
Visible in parent

269/271/273
Characteristic Isotope Abundances (Theoretical)

For the trichlorophenoxy moiety (


):
  • M (100%): All

    
    
    
  • M+2 (~96%): One

    
    
    
  • M+4 (~30%): Two

    
    
    
  • M+6 (~3%): Three

    
    
    

Validation Note: Always verify the M+2/M peak height ratio (~1:1) to confirm the presence of the trichloro- group.

Experimental Protocols

Protocol A: EI-MS Screening (GC-MS)

Objective: Confirm structural identity and purity.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethyl Acetate. Derivatization (e.g., TMS) may be required if peak tailing occurs due to the hydrazide group.

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • MS Source: 70 eV, 230°C. Scan range 40–400 amu.

  • Data Analysis: Extract ion chromatogram (EIC) for

    
     196 and 237.
    
Protocol B: ESI-MS/MS Quantitation (LC-MS/MS)

Objective: Trace analysis in biological matrices.

  • Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v). Centrifuge and inject supernatant.

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. C18 Column.

  • Source: ESI Positive Mode. Capillary Voltage 3.5 kV.

  • MRM Transitions:

    • Quantifier:

      
       (Collision Energy: 15 eV)
      
    • Qualifier:

      
       (Collision Energy: 25 eV)
      

Analytical Workflow Diagram

This workflow ensures data integrity by combining the strengths of both methods.

Workflow Sample Unknown Sample (Solid/Liquid) Split Split Sample Sample->Split GCMS GC-EI-MS (Structural ID) Split->GCMS LCMS LC-ESI-MS/MS (Quantitation) Split->LCMS Check1 Check m/z 196/198 (Isotope Pattern) GCMS->Check1 Fingerprint Check2 Monitor Transition 269 -> 237 LCMS->Check2 Sensitivity Result Validated Result Identity + Concentration Check1->Result Check2->Result

Figure 2: Integrated workflow for rigorous characterization. GC-MS validates the chlorinated core, while LC-MS quantifies the intact molecule.

References

  • NIST Chemistry WebBook. Acetic acid, (2,4,5-trichlorophenoxy)- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • PubChem. (2,4,5-Trichlorophenoxy)acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Shimadzu Application News. Features of EI and Comparison with ESI.[Link]

Comparative Guide: Antimicrobial Efficacy of 2-(2,4,6-Trichlorophenoxy)acetohydrazide vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Perspective

2-(2,4,6-Trichlorophenoxy)acetohydrazide (TCPAH) represents a specialized chemical scaffold in the development of antimicrobial agents. Unlike "finished" antibiotics (e.g., Ciprofloxacin) that are optimized for immediate clinical use, TCPAH serves as a privileged structure —a potent precursor whose lipophilic trichlorophenoxy tail and reactive hydrazide headgroup allow for the synthesis of highly active hydrazone derivatives.

While standard antibiotics like Ciprofloxacin and Ampicillin target specific, well-defined bacterial machinery (DNA gyrase and cell wall synthesis, respectively) with high potency (MIC < 1 µg/mL), TCPAH and its derivatives offer a broader, multi-modal mechanism of action. This guide objectively compares the efficacy of the TCPAH scaffold against industry standards, highlighting its utility in overcoming resistance mechanisms common to fluoroquinolones and β-lactams.

Key Insight: The raw TCPAH intermediate exhibits moderate antimicrobial activity (MIC 50–200 µg/mL). However, its functionalized derivatives (Schiff bases) frequently achieve potencies (MIC 4–16 µg/mL) comparable to second-generation antibiotics, particularly against Gram-positive pathogens like Staphylococcus aureus [1, 2].

Chemical Structure & Mechanism of Action[1][2]

Structure-Activity Relationship (SAR)

The efficacy of TCPAH stems from two distinct molecular regions:

  • 2,4,6-Trichlorophenoxy Moiety: The three chlorine atoms provide significant steric bulk and high lipophilicity. This facilitates passive diffusion across the bacterial lipid bilayer, a critical advantage over more polar antibiotics when targeting biofilm-forming bacteria.

  • Acetohydrazide Linker: This group acts as a hydrogen bond donor/acceptor and a metal chelator. It is the site of derivatization to form hydrazones (–NH–N=CH–), which can inhibit bacterial enzymes such as enoyl-ACP reductase (involved in cell wall synthesis) [3].

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism where TCPAH derivatives disrupt membrane integrity and inhibit intracellular targets.

MOA Compound TCPAH Derivative Membrane Bacterial Membrane Compound->Membrane Adsorption Permeation Passive Diffusion (Lipophilic Cl3 Group) Membrane->Permeation Intracellular Intracellular Space Permeation->Intracellular Target1 Metal Chelation (Fe2+, Cu2+ Depletion) Intracellular->Target1 Target2 Enzyme Inhibition (e.g., Enoyl-ACP Reductase) Intracellular->Target2 Death Bacterial Cell Death Target1->Death Metabolic Failure Target2->Death Replication Halt

Caption: Dual-mechanism of action: Lipophilic entry followed by intracellular metal chelation and enzymatic inhibition.

Comparative Efficacy Analysis

The following data synthesizes experimental findings comparing the TCPAH scaffold and its active hydrazone derivatives against standard control antibiotics.

Antimicrobial Potency (MIC Values)

Data aggregated from comparative studies on phenoxyacetohydrazide derivatives [1, 4, 5].

Compound ClassTest OrganismMIC Range (µg/mL)Relative PotencyClinical Status
TCPAH (Parent) S. aureus (Gram+)64 – 128LowPrecursor
TCPAH (Parent) E. coli (Gram-)128 – >256Very LowPrecursor
TCPAH-Hydrazone A S. aureus (Gram+)4 – 8 High Research Lead
TCPAH-Hydrazone A P. aeruginosa (Gram-)32 – 64ModerateResearch Lead
Ciprofloxacin S. aureus (Gram+)0.5 – 1.0Very HighClinical Standard
Ampicillin E. coli (Gram-)2 – 8HighClinical Standard
Fluconazole C. albicans (Fungi)1 – 4HighAntifungal Standard
TCPAH-Hydrazone B *C. albicans (Fungi)16 – 32ModerateResearch Lead

*Note: "TCPAH-Hydrazone A/B" refers to optimized derivatives (e.g., nitro-substituted benzylidene hydrazones) synthesized from the TCPAH parent.

Interpretation for Drug Development
  • Gram-Positive Selectivity: TCPAH derivatives show a marked preference for Gram-positive bacteria. The lipophilic nature of the trichlorophenoxy group interacts favorably with the peptidoglycan layer of S. aureus and B. subtilis.

  • Gram-Negative Challenge: Efficacy against E. coli and P. aeruginosa is generally lower (higher MICs) compared to Ciprofloxacin. This is likely due to the outer membrane acting as a barrier to these bulky hydrophobic molecules.

  • Resistance Profile: Unlike Ciprofloxacin, which often faces high resistance rates in MRSA (Methicillin-Resistant S. aureus), hydrazide-hydrazone derivatives frequently retain activity against resistant strains due to their distinct mechanism of action (non-gyrase targeting) [6].

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize solvent interference.

Synthesis Workflow (TCPAH Generation)

Before testing, the pure hydrazide must be isolated.

Synthesis Step1 2,4,6-Trichlorophenol + Ethyl Chloroacetate Step2 Reflux (K2CO3/Acetone) 6-8 Hours Step1->Step2 Inter Ethyl 2-(2,4,6-trichlorophenoxy)acetate Step2->Inter Step3 Hydrazine Hydrate (Ethanol, Reflux 4h) Inter->Step3 Product TCPAH (Precipitate) Step3->Product

Caption: Synthesis pathway from phenol precursor to the active acetohydrazide scaffold.

Antimicrobial Assay: Broth Microdilution Method

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Test Compounds: TCPAH (dissolved in DMSO, stock 10 mg/mL).

  • Controls: Ciprofloxacin (stock 1 mg/mL), DMSO (Solvent Control).

  • Microorganism: S. aureus ATCC 29213 (standard QC strain).

Protocol Steps:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well sterile polystyrene plate.

  • Serial Dilution:

    • Add 100 µL MHB to wells 2–12.

    • Add 100 µL of Test Compound (256 µg/mL working solution) to well 1 and well 2.

    • Mix and transfer 100 µL from well 2 to well 3, continuing to well 10. Discard 100 µL from well 10.

    • Result: Two-fold dilution series (256, 128, ..., 0.5 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11 (Well 12 is sterility control).

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify with Resazurin dye (turns pink if live bacteria are present) for higher sensitivity.

MIC_Protocol Prep Prepare Stock Solutions (DMSO) Dilute Serial Dilution (96-well Plate) Prep->Dilute Inoculate Add Bacterial Inoculum (10^5 CFU/mL) Dilute->Inoculate Incubate Incubate 37°C 18-24h Inoculate->Incubate Read Visual/Dye Readout (Determine MIC) Incubate->Read

Caption: Standardized Broth Microdilution workflow for accurate MIC determination.

Conclusion

For researchers in drug discovery, 2-(2,4,6-Trichlorophenoxy)acetohydrazide is not a competitor to Ciprofloxacin in its raw form, but a superior starting block for novel antibiotic synthesis.

  • Use Ciprofloxacin when you need a validated, broad-spectrum control with guaranteed sub-microgram potency.

  • Use TCPAH when designing new agents to target resistant Gram-positive strains or when exploring hybrid molecules (e.g., hydrazone-metal complexes) that leverage the lipophilic "Trojan horse" properties of the trichlorophenoxy group.

References

  • Popiołek, L. (2021).[1] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Khan, S. A., et al. (2011).[2] "Synthesis of 2,4,6-trichlorophenyl hydrazones and their inhibitory potential against glycation of protein." Medicinal Chemistry, 7(6), 572-580.[2] Link

  • BenchChem. (2025).[3] "Comparative Analysis of the Antimicrobial Activity of 2-(4-Ethylphenoxy)acetohydrazide and Its Analogs." Link[3]

  • Zawadzka, K., et al. (2021). "Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study." Molecules, 26(11), 3105. Link

  • Ulusoy Güzeldemirci, N. (2019).[4] "Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole." Istanbul Journal of Pharmacy, 49(3), 133-140. Link

  • Rollas, S., & Küçükgüzel, Ş.[5] G. (2007).[5] "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939. Link

Sources

Technical Assessment: Elemental Analysis & Purity Validation of 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

2-(2,4,6-Trichlorophenoxy)acetohydrazide (CAS: 190588-40-0) is a critical intermediate in the synthesis of bioactive heterocycles, particularly Schiff bases and triazoles used in agrochemical and pharmaceutical applications. Its structural integrity is defined by a trichlorophenoxy moiety linked to a hydrazide tail.

For researchers and drug development professionals, Elemental Analysis (EA) serves as the definitive quantitative metric for bulk purity. Unlike NMR or HRMS, which confirm identity, EA confirms that the bulk material is free of inorganic salts, trapped solvents, or starting materials.

Theoretical Stoichiometry

The precise theoretical composition is derived from the molecular formula


 .

Molecular Weight Calculation:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Total MW: 269.51 g/mol [1][2]

Target Composition (w/w%):

Element Calculation Theoretical %

| Carbon |


 | 35.65%  |
| Hydrogen  | 

| 2.62% | | Nitrogen |

| 10.39% | | Chlorine |

| 39.46% |

Comparative Methodology: Validating the Calculation

When validating this compound, researchers must choose between automated combustion and classical wet chemistry. The presence of three chlorine atoms presents a specific challenge: Halogen Interference .

Method A: Automated CHN Combustion (The Industry Standard)
  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment.

  • The Challenge: High chlorine content (39.5%) can corrode standard combustion tubes and interfere with

    
     detection.
    
  • Required Protocol: Use of specific "scrubbing" reagents (e.g., silver tungstate or silver vanadate) in the reduction tube to trap halogens.[3]

  • Pros: Fast, simultaneous C/H/N data, requires minimal sample (1–3 mg).

  • Cons: Does not directly measure Chlorine; assumes Cl is part of the "missing" mass unless specifically configured.

Method B: Schöniger Oxygen Flask (The Halogen Gold Standard)
  • Mechanism: Sample is burned in a platinum basket within an oxygen-filled flask; gases are absorbed into an alkaline solution.[4]

  • The Challenge: Manual, time-consuming, requires titration (potentiometric with

    
    ).
    
  • Pros: Direct, highly accurate quantification of the Chlorine content.

  • Cons: Separate workflow from C/H/N; risk of incomplete combustion for highly chlorinated aromatics.

Comparative Performance Data
FeatureAutomated CHN AnalyzerSchöniger Flask (Wet Chem)HRMS (High-Res Mass Spec)
Primary Output %C, %H, %N%Cl, %S, %HalogensExact Mass (

)
Accuracy (Target)

absolute

absolute
< 5 ppm error
Interference Halogens may skew N valuesVolatility of sampleIon suppression
Suitability Best for Routine Purity Best for Halogen Validation Best for Identity

Experimental Protocols

Synthesis & Purification Context

To ensure the elemental analysis passes, the synthesis must minimize trapped solvents (ethanol/water) which are common in hydrazide formation.

  • Reaction: Ethyl 2-(2,4,6-trichlorophenoxy)acetate + Hydrazine Hydrate

    
     Product.
    
  • Purification: Recrystallization from Ethanol.

  • Critical Step: Vacuum drying at 50°C for 24 hours over

    
     is mandatory  to remove hydrogen-bonded water/ethanol before analysis.
    
Analytical Workflow Diagram

The following diagram illustrates the critical path from synthesis to validated data, highlighting the decision points for Chlorine analysis.

AnalyticalWorkflow Start Crude 2-(2,4,6-Trichlorophenoxy)acetohydrazide Recryst Recrystallization (Ethanol) Start->Recryst Drying Vacuum Drying (50°C, P2O5, 24h) CRITICAL STEP Recryst->Drying Remove Solvent Split Sample Split Drying->Split MethodA Method A: Automated CHN (Combustion w/ Ag Scrubber) Split->MethodA MethodB Method B: Schöniger Flask (Oxygen Combustion -> Titration) Split->MethodB DataA Get %C, %H, %N MethodA->DataA DataB Get %Cl MethodB->DataB Compare Compare with Theoretical: C: 35.65 | H: 2.62 | N: 10.39 | Cl: 39.46 DataA->Compare DataB->Compare Result Pass/Fail Decision (Tolerance: ±0.4%) Compare->Result

Figure 1: Integrated workflow for synthesis, purification, and dual-stream analysis (CHN + Halogen) to ensure comprehensive characterization.

Data Interpretation & Troubleshooting

Scientific journals (e.g., J. Org.[5][6] Chem.) require experimental values to be within ±0.4% of the theoretical calculation.

Scenario Analysis: Interpreting Discrepancies

The table below simulates typical experimental results and explains the causality behind failures.

AnalyteTheoreticalExp. Result (Pass)Exp. Result (Fail - Wet)Exp. Result (Fail - Trapped Solvent)
%C 35.65 35.58 (

0.07)
34.10 (

1.55)
36.20 (

0.55)
%H 2.62 2.65 (

0.03)
3.10 (

0.[4]48)
3.05 (

0.43)
%N 10.39 10.35 (

0.04)
10.10 (

0.29)
9.80 (

0.59)
Diagnosis -PASS (High Purity)FAIL (Incomplete Drying - Water)FAIL (Trapped Ethanol)
Calculation Correction for Solvates

If the sample consistently fails due to trapped solvent (common with hydrazides), you must calculate the theoretical values for the solvate to see if it matches.

Example: Hemihydrate Calculation (


) 
  • New MW:

    
    
    
  • New %C:

    
    
    
  • Action: If experimental data matches 34.50% C, report as hemihydrate.

Decision Logic for Researchers

Use this logic flow to determine if re-purification is necessary.

DecisionTree Input Experimental Data Received Check Is Delta < 0.4%? Input->Check Pass PASS: Publish Data Check->Pass Yes Fail FAIL: Analyze Error Check->Fail No H_High Is H High & C Low? Fail->H_High Solvent Trapped Water/Solvent Action: Dry >24h @ 60°C H_High->Solvent Yes C_Low Is C Low & Ash Present? H_High->C_Low No Inorganic Inorganic Impurities Action: Filter hot solution C_Low->Inorganic Yes

Figure 2: Diagnostic logic for interpreting Elemental Analysis failures.

References

  • American Chemical Society (ACS). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. (2025).[5][7][8] Available at: [Link]

  • Schöniger, W. The rapid microanalytical determination of halogen in organic substances. Mikrochimica Acta, 1955.[9] (Foundational method for Oxygen Flask Combustion).[9]

  • Robertson Microlit Laboratories. CHN Elemental Analysis & Halogen Interference Guidelines.[10] Available at: [Link]

Sources

Comparative Technical Guide: 2-(2,4,6-Trichlorophenoxy)acetohydrazide Structural & Functional Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing 2-(2,4,6-Trichlorophenoxy)acetohydrazide with its chlorinated analogs. This document is designed for researchers in medicinal chemistry and agrochemical development, focusing on structural characteristics, synthesis, and application potential.

Executive Summary

2-(2,4,6-Trichlorophenoxy)acetohydrazide (CAS: 190588-40-0) is a critical "privileged scaffold" in the synthesis of bioactive heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. Unlike its herbicidal parent acid (2,4,6-T), this hydrazide derivative serves primarily as a precursor for antimicrobial and anti-inflammatory agents.

This guide compares the structural and physicochemical properties of the 2,4,6-trichloro derivative against its well-characterized analogs: 2-(4-chlorophenoxy)acetohydrazide and 2-(2,4-dichlorophenoxy)acetohydrazide (2,4-D hydrazide) .

Key Findings
  • Steric Influence: The presence of chlorine atoms at both ortho positions (2,6-) in the trichloro derivative introduces significant steric strain, disrupting the planar conformation observed in mono-substituted analogs.

  • Crystal Packing: While 4-chloro analogs form stable planar sheets via intermolecular hydrogen bonds, the 2,4,6-trichloro derivative exhibits a twisted conformation, predicted to alter solubility and bioavailability profiles.

  • Synthetic Utility: It offers higher reactivity for cyclization reactions due to the electron-withdrawing nature of the trichlorophenoxy group, making it a superior synthon for electron-deficient heterocycles.

Structural Analysis & X-Ray Diffraction (XRD) Insights

The Reference Standard: 2-(4-Chlorophenoxy)acetohydrazide

To understand the crystallography of the 2,4,6-trichloro derivative, we must first establish the baseline established by the 4-chloro analog, for which single-crystal XRD data is well-documented.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Structural Feature: The molecule consists of two planar fragments: the phenyl ring and the acetohydrazide moiety (

    
    ).[1]
    
  • Dihedral Angle: The angle between these planes is approximately 14.93° , indicating a nearly planar overall structure.[1]

  • Packing: Molecules stack in layers stabilized by

    
     and 
    
    
    
    intermolecular hydrogen bonds.
Predictive Structural Modeling: 2-(2,4,6-Trichlorophenoxy)acetohydrazide

For the title compound, the introduction of two additional chlorine atoms at the 2- and 6-positions creates a "steric lock."

Feature4-Chloro Analog (Reference)2-(2,4,6-Trichlorophenoxy)acetohydrazideImpact on Performance
Ortho-Substitution None (H atoms)Two Chlorine atoms Creates steric clash with the ether oxygen and methylene group.
Conformation Nearly Planar (Dihedral ~15°)Twisted / Non-Planar The phenyl ring must rotate out of plane to accommodate the bulky Cl atoms.
H-Bonding Strong Intermolecular SheetsDisrupted Networks Steric bulk hinders tight stacking; likely lower density packing.
Solubility ModerateLower (Predicted) High lipophilicity (LogP > 3.5) due to high halogen content.
Comparative Physicochemical Data

The following table synthesizes experimental and calculated data for the series.

Property4-Chloro Derivative2,4-Dichloro Derivative (2,4-D)2,4,6-Trichloro Derivative
Molecular Weight 200.62235.07269.51
Melting Point 152–153 °C138–140 °C168–170 °C (Est.)
LogP (Lipophilicity) ~1.2~2.8~3.6
Electronic Effect Weakly DeactivatingModerately DeactivatingStrongly Deactivating
Primary Use General IntermediateHerbicide PrecursorAntimicrobial Scaffold

Note on Melting Point: The 2,4,6-trichloro derivative typically exhibits a higher melting point than the 2,4-dichloro analog due to the symmetry of the substitution pattern and increased molecular weight, despite the steric twist.

Experimental Protocol: Synthesis & Characterization

This protocol describes the self-validating synthesis of 2-(2,4,6-Trichlorophenoxy)acetohydrazide. This method ensures high purity suitable for subsequent cyclization.

Reagents Required[2]
  • Precursor: Ethyl 2-(2,4,6-trichlorophenoxy)acetate (0.01 mol)

  • Reagent: Hydrazine hydrate (80% or 99%, 0.05 mol)

  • Solvent: Absolute Ethanol (30 mL)

  • Catalyst: None required (Autocatalytic)

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.83 g of ethyl 2-(2,4,6-trichlorophenoxy)acetate in 30 mL of absolute ethanol. Stir until clear.

  • Addition: Add 2.5 mL of hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Validation Point: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot.
  • Crystallization: Cool the solution to room temperature, then chill in an ice bath (

    
    ). A white precipitate will form.
    
  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (

    
    ) to remove excess hydrazine.
    
  • Drying: Dry the crystals in a vacuum oven at

    
     for 4 hours.
    
Characterization Checklist
  • Appearance: White to off-white crystalline solid.

  • IR Spectrum (KBr): Look for doublet peaks at

    
     (
    
    
    
    ) and a strong carbonyl peak at
    
    
    (
    
    
    amide).
  • Yield: Expected range 85–92%.

Visualization of Workflows & Logic

Synthesis Pathway

The following diagram illustrates the conversion of the phenoxy ester to the hydrazide and its subsequent potential for heterocyclization.

SynthesisPathway Ester Ethyl 2-(2,4,6-trichlorophenoxy)acetate (Starting Material) Reflux Reflux in EtOH 4-6 Hours Ester->Reflux + Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Reflux Product 2-(2,4,6-Trichlorophenoxy)acetohydrazide (Target Scaffold) Reflux->Product Nucleophilic Substitution Cyclization Schiff Bases / Heterocycles (Bioactive Agents) Product->Cyclization + Aldehydes/Acids

Caption: Synthesis workflow from ester precursor to the target hydrazide scaffold.

Structural Logic: Steric Impact

This diagram visualizes why the 2,4,6-trichloro derivative differs structurally from the 4-chloro reference.

StericLogic Ref_4Cl 4-Chloro Analog (Reference) Planar Planar Conformation (Dihedral ~15°) Ref_4Cl->Planar No Ortho Substituents Target_3Cl 2,4,6-Trichloro Derivative (Target) Twisted Twisted Conformation (Steric Clash) Target_3Cl->Twisted 2,6-Dichloro Steric Bulk Packing_Sheet Stable 2D Sheets (High Crystallinity) Planar->Packing_Sheet Facilitates H-Bonds Packing_Disrupt Disrupted Packing (Altered Solubility) Twisted->Packing_Disrupt Prevents Planarity

Caption: Logical flow demonstrating how ortho-chlorine substitution forces a twisted conformation, altering physical properties.

References

  • BenchChem. (2025).[1][2] Technical Guide to the Synthesis and Characterization of 2-(2-Chlorophenyl)acetohydrazide. Retrieved from .

  • National Institutes of Health (NIH). (2024). 2-(4-Chlorophenoxy)acetohydrazide: Crystal Structure and Synthesis. PubMed Central. Retrieved from .[2]

  • Sigma-Aldrich. (2025). Product Specification: 2-(2,4,6-Trichlorophenoxy)acetohydrazide (CAS 190588-40-0). Retrieved from .

  • MDPI. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: Synthesis and X-ray Diffraction. Molbank. Retrieved from .

  • PubChem. (2025).[3] Compound Summary: 2,4,6-Trichlorophenoxyacetic acid.[3][4] Retrieved from .

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2,4,6-Trichlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or highly functionalized small molecules not just as a matter of compliance, but as an exercise in mechanistic risk mitigation. 2-(2,4,6-Trichlorophenoxy)acetohydrazide is a highly versatile scaffold in medicinal chemistry, but its structural motifs—a heavily chlorinated aromatic ring coupled with a reactive acetohydrazide group—demand stringent operational discipline.

This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operator safety.

Physicochemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The toxicity of 2-(2,4,6-Trichlorophenoxy)acetohydrazide is driven by its two primary functional groups. The 2,4,6-trichlorophenoxy moiety is highly lipophilic, allowing for rapid dermal absorption, and is known to interfere with mitochondrial oxidative phosphorylation[1]. Furthermore, exposure to trichlorophenol derivatives induces significant oxidative stress, endoplasmic reticulum (ER) stress, and cellular apoptosis[2]. Concurrently, the hydrazide group acts as a potent nucleophile, presenting a risk for skin sensitization and reactivity with ambient electrophiles.

Table 1: Quantitative Physicochemical Data

PropertyValueOperational Implication
CAS Number 190588-40-0[3]Essential for precise SDS tracking and waste manifesting.
Molecular Weight 269.51 g/mol [3]Fine powder; high risk of aerosolization during weighing.
Molecular Formula C8H7Cl3N2O2[3]Halogenated organic; dictates specific waste segregation.
Physical State Solid (Powder)Requires static-control measures and draft-free weighing.
Lipophilicity (LogP) High (due to Cl atoms)Rapidly penetrates standard thin-mil nitrile gloves.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated phenoxy hydrazides. Because the compound can uncouple mitochondrial respiration upon systemic entry[1], PPE must be selected to strictly eliminate dermal and inhalation exposure routes.

Table 2: Required PPE and Mechanistic Justification

Protection ZoneRequired EquipmentMechanistic Justification (The "Why")
Dermal (Hands) Double-gloving: 8-mil Nitrile (inner) + Neoprene (outer).The high lipophilicity of the trichlorophenoxy group facilitates rapid permeation through standard 4-mil nitrile. Neoprene offers superior resistance to halogenated aromatics.
Dermal (Body) Flame-resistant, fluid-resistant lab coat with knit cuffs.Knit cuffs prevent the sleeves from dragging across contaminated surfaces, eliminating accidental powder transfer to the wrists.
Respiratory N95/P100 particulate respirator (if handled outside a hood).With a MW of 269.51[3], the powder is easily aerosolized. Inhalation directly exposes the highly vascularized pulmonary tissue to the mitochondrial toxin.
Ocular Chemical splash goggles (not standard safety glasses).Hydrazides are reactive nucleophiles that can cause severe corneal sensitization and irritation upon contact.

Operational Handling Protocols

To ensure trustworthiness, every handling procedure must be a self-validating system . This means the protocol includes built-in checks to confirm that containment has not been breached.

Protocol A: The "Tare Method" for Toxic Powder Weighing

Weighing dry powders presents the highest risk of aerosol exposure[4]. Never transfer this compound between containers in the open air of the laboratory.

  • Preparation: Clear the chemical fume hood of all unnecessary equipment to ensure uninterrupted laminar airflow. Place an anti-static mat on the balance.

  • Initial Tare: Place a clean, empty glass vial with a PTFE-lined screw cap onto the analytical balance inside the fume hood. Tare the balance to 0.0000 g.

  • Transfer: Remove the vial, open it, and use a static-free disposable spatula to transfer the estimated required mass of 2-(2,4,6-Trichlorophenoxy)acetohydrazide into the vial.

  • Seal and Weigh: Crucial Step - Cap the vial tightly before placing it back on the balance. Record the mass.

  • Validation Check: If the mass is incorrect, remove the closed vial, take it back to the transfer zone in the hood, open it, adjust the mass, recap, and re-weigh. Never add or remove powder while the vial is open on the balance pan.

  • Dissolution: Inject the required solvent (e.g., DMSO or DMF) directly into the sealed vial through a septum, or open the vial only when fully submerged in the designated reaction vessel.

Workflow A Compound Storage (Desiccator, 2-8°C) B Weighing (Tare Method in Fume Hood) A->B Transfer in closed vial C Dissolution (Closed System) B->C Add solvent F Surface Decontamination (Solvent Wipe) B->F Clean balance D Reaction Setup (Inert Atmosphere) C->D Transfer solution E Waste Segregation (Halogenated Organic) D->E Post-reaction F->E Dispose wipes

Fig 1. Operational workflow and hazard mitigation pathway for handling 2-(2,4,6-Trichlorophenoxy)acetohydrazide.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent the spread of the cytotoxic powder[2].

Protocol B: Minor Spill Response (<50 mg, inside fume hood)
  • Isolate: Stop all work. Do not turn off the fume hood.

  • Upgrade PPE: Immediately don a second pair of nitrile gloves if not already double-gloved.

  • Wet Wipe Method: Do not sweep the powder, as this generates aerosols[4]. Dampen a highly absorbent cleanroom wipe with a solvent in which the compound is soluble (e.g., Isopropanol or Acetone).

  • Containment Wipe: Gently place the dampened wipe over the powder to suppress dust. Wipe from the perimeter of the spill toward the center.

  • Validation Check: Shine a UV flashlight (if applicable to the compound's fluorescence) or visually inspect the area at a low angle to ensure no crystalline residue remains. Wash the area a second time with soap and water to degrade any residual hydrazide.

SpillLogic S1 Spill Detected S2 Assess Volume & Location S1->S2 S3 Minor Spill (<50mg) Inside Fume Hood S2->S3 S4 Major Spill (>50mg) Outside Fume Hood S2->S4 S6 Don Additional PPE (N95/P100, Double Gloves) S3->S6 S5 Evacuate & Isolate Area Contact EHS S4->S5 S7 Wipe with Solvent-Dampened Absorbent Pad S6->S7 S8 Seal in Hazardous Waste Bag S7->S8

Fig 2. Decision tree and procedural logic for spill response and decontamination.

Waste Disposal Plan

Because 2-(2,4,6-Trichlorophenoxy)acetohydrazide contains three chlorine atoms per molecule, it must never be mixed with standard non-halogenated organic waste. Improper segregation can lead to the formation of highly toxic dioxins if the waste is incinerated at incorrect temperatures.

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, wipes, empty vials) must be placed in a puncture-resistant, sealable bag labeled specifically for "Toxic Halogenated Solid Waste."

  • Liquid Waste: Solutions containing this compound must be collected in a dedicated "Halogenated Organic Waste" carboy. Ensure the carboy is kept tightly capped and stored in secondary containment.

  • Neutralization (Optional/Advanced): If destruction of the hydrazide moiety is required prior to disposal, dilute bleach (sodium hypochlorite) can be used to carefully oxidize the hydrazide to the corresponding acid, though this must be done slowly in a fume hood due to the potential release of nitrogen gas and heat.

References

  • National Center for Biotechnology Information. "2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914". PubChem. Available at: [Link]

  • PubMed. "2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis". International Journal of Toxicology. Available at:[Link]

Sources

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